molecular formula C13H9N3O3 B15581916 DNA ligase-IN-1

DNA ligase-IN-1

Katalognummer: B15581916
Molekulargewicht: 255.23 g/mol
InChI-Schlüssel: OBGGBMBGYHZQBR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

DNA ligase-IN-1 is a useful research compound. Its molecular formula is C13H9N3O3 and its molecular weight is 255.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C13H9N3O3

Molekulargewicht

255.23 g/mol

IUPAC-Name

2-amino-5-oxochromeno[2,3-b]pyridine-3-carboxamide

InChI

InChI=1S/C13H9N3O3/c14-11-8(12(15)18)5-7-10(17)6-3-1-2-4-9(6)19-13(7)16-11/h1-5H,(H2,14,16)(H2,15,18)

InChI-Schlüssel

OBGGBMBGYHZQBR-UHFFFAOYSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of DNA Ligase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA ligases are essential enzymes that play a critical role in maintaining genomic integrity by catalyzing the formation of phosphodiester bonds to seal breaks in the DNA backbone. These enzymes are vital for fundamental cellular processes, including DNA replication, repair, and recombination.[1][2][3] In eukaryotic cells, there are three main families of ATP-dependent DNA ligases: DNA ligase I (LigI), DNA ligase III (LigIII), and DNA ligase IV (LigIV), each with distinct but sometimes overlapping functions in various DNA metabolic pathways.[4][5] The critical role of these enzymes in cell survival and proliferation has made them attractive targets for the development of therapeutic agents, particularly in the context of cancer therapy. This guide provides a comprehensive overview of the mechanism of action of small molecule inhibitors targeting DNA ligases, with a focus on their biochemical effects, cellular consequences, and the experimental methodologies used for their characterization.

Core Mechanism of DNA Ligation

The enzymatic reaction of DNA ligase proceeds through a three-step mechanism:[1][2][5][6]

  • Adenylation of the Ligase: The ligase enzyme reacts with ATP, leading to the covalent attachment of an AMP molecule to a conserved lysine (B10760008) residue in the active site and the release of pyrophosphate.[2][6]

  • Transfer of AMP to the 5' Phosphate (B84403): The activated AMP moiety is then transferred from the ligase to the 5' phosphate terminus of the DNA nick, forming a DNA-adenylate intermediate.[2][6]

  • Phosphodiester Bond Formation: The ligase then catalyzes the nucleophilic attack of the 3' hydroxyl group on the DNA-adenylate, resulting in the formation of a phosphodiester bond and the release of AMP, thereby sealing the nick.[2][6]

Small molecule inhibitors of DNA ligases typically interfere with one or more of these steps, preventing the successful ligation of DNA breaks.

Classes and Mechanisms of Action of DNA Ligase Inhibitors

Several small molecule inhibitors targeting human DNA ligases have been identified and characterized. These inhibitors exhibit varying degrees of specificity and different mechanisms of action.

Competitive Inhibition

A common mechanism of action is competitive inhibition, where the inhibitor binds to the active site of the DNA ligase, competing with the DNA substrate.

  • L67 and L189: These compounds are examples of competitive inhibitors with respect to nicked DNA.[4][7] L67 inhibits both DNA ligase I and III, while L189 is a broader inhibitor, affecting DNA ligases I, III, and IV.[4][7][8] Their ability to block the DNA binding site prevents the ligase from engaging with its substrate, thereby halting the ligation process.

Uncompetitive Inhibition

Uncompetitive inhibitors bind to the enzyme-substrate complex, in this case, the DNA ligase-nicked DNA complex.

  • L82: This compound is a selective, uncompetitive inhibitor of DNA ligase I.[4][7][8] It stabilizes the complex between DNA ligase I and nicked DNA, preventing the subsequent steps of the ligation reaction and effectively trapping the enzyme on the DNA.[4][7]

Inhibition of DNA Binding

Some inhibitors function by directly interfering with the ability of the ligase to bind to DNA.

  • SCR7 and its derivative, SCR7 pyrazine (B50134): Initially identified as a DNA ligase IV inhibitor, SCR7 has been shown to block the non-homologous end joining (NHEJ) pathway of DNA double-strand break repair.[9][10][11][12][13][14][15] Its mechanism involves interfering with the DNA binding of Ligase IV.[13][15] It is worth noting that SCR7 itself is unstable and can cyclize to the more stable SCR7 pyrazine, which is the active form that inhibits NHEJ.[9][10]

Quantitative Data on DNA Ligase Inhibitors

The potency and specificity of various DNA ligase inhibitors have been quantified through in vitro assays. The following table summarizes the available IC50 values for several well-characterized inhibitors.

InhibitorTarget Ligase(s)IC50 (µM)Cell Line(s) for Cellular IC50Cellular IC50 (µM)Reference(s)
L67 DNA Ligase I, III10 (for both)--[4][16]
L82 DNA Ligase I12--[16]
L189 DNA Ligase I, III, IV5, 9, 5--[16]
SCR7 pyrazine DNA Ligase IV-MCF740[10][12][13][17]
A54934[10][12][13][17]
HeLa44[10][12][13][17]
T47D8.5[10][12][13][17]
A2780120[10][12][13][17]
HT108010[10][12][13][17]
Nalm650[12]

Signaling Pathways and Cellular Consequences of DNA Ligase Inhibition

Inhibition of DNA ligases disrupts critical cellular processes, leading to various downstream effects, including cell cycle arrest, apoptosis, and sensitization to DNA damaging agents.

Disruption of DNA Replication and Repair
  • Inhibition of DNA Ligase I: As the primary replicative ligase, inhibition of LigI by compounds like L82 leads to the accumulation of unligated Okazaki fragments during DNA replication. This can trigger cell cycle arrest and is often cytostatic.[4]

  • Inhibition of DNA Ligase III and IV: These ligases are crucial for different DNA repair pathways. LigIII is involved in base excision repair (BER) and single-strand break repair (SSBR), while LigIV is a key component of the non-homologous end joining (NHEJ) pathway for double-strand break (DSB) repair.[4][5] Inhibition of these ligases by compounds like L67, L189, and SCR7 leads to the accumulation of DNA damage.

Induction of Apoptosis

The accumulation of unrepaired DNA breaks is a potent signal for the induction of apoptosis. For instance, SCR7 pyrazine treatment has been shown to activate the intrinsic apoptotic pathway by increasing the phosphorylation of ATM, activating p53, and upregulating pro-apoptotic proteins like PUMA and BAX.[10][17]

Below is a diagram illustrating the general signaling pathway initiated by DNA ligase inhibition.

DNA_Ligase_Inhibition_Pathway A DNA Ligase Inhibitor (e.g., SCR7, L67, L82, L189) B Inhibition of DNA Ligase (I, III, or IV) A->B C Accumulation of Unrepaired DNA Breaks (SSBs and DSBs) B->C J Sensitization to DNA Damaging Agents B->J D Activation of DNA Damage Response (DDR) C->D I Increased Genomic Instability C->I E ATM/ATR Activation D->E F p53 Activation E->F G Cell Cycle Arrest F->G H Apoptosis F->H

Caption: General signaling cascade following DNA ligase inhibition.

Experimental Protocols

The characterization of DNA ligase inhibitors involves a combination of in vitro biochemical assays and cell-based assays.

In Vitro DNA Ligase Assay

Objective: To determine the inhibitory activity of a compound against purified DNA ligase.

Methodology:

  • Substrate Preparation: A radiolabeled or fluorescently labeled DNA substrate with a single-strand nick is prepared.

  • Reaction Mixture: The reaction mixture typically contains the purified human DNA ligase (I, III, or IV), the DNA substrate, ATP, and a suitable buffer.

  • Inhibitor Addition: The test compound is added to the reaction mixture at various concentrations.

  • Incubation: The reaction is incubated at 37°C for a specific period to allow for the ligation reaction to proceed.

  • Analysis: The reaction products are analyzed by denaturing polyacrylamide gel electrophoresis. The amount of ligated product is quantified to determine the extent of inhibition.

  • IC50 Determination: The concentration of the inhibitor that reduces the ligase activity by 50% (IC50) is calculated from the dose-response curve.

Cell-Based Assays

Objective: To evaluate the effect of the inhibitor on cellular processes such as cell proliferation, DNA repair, and apoptosis.

Cell Proliferation Assay (e.g., MTT or SRB assay):

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates and allowed to attach overnight.

  • Treatment: Cells are treated with various concentrations of the DNA ligase inhibitor for a defined period (e.g., 24-72 hours).

  • Staining: After treatment, cells are fixed and stained with a dye that binds to cellular proteins (e.g., sulforhodamine B) or a reagent that is converted to a colored product by metabolically active cells (e.g., MTT).

  • Quantification: The absorbance is measured using a plate reader to determine the relative number of viable cells.

  • IC50 Calculation: The concentration of the inhibitor that reduces cell proliferation by 50% is calculated.

Comet Assay (Single Cell Gel Electrophoresis):

  • Objective: To detect DNA strand breaks in individual cells.

  • Methodology:

    • Cells are treated with the DNA ligase inhibitor.

    • Individual cells are embedded in agarose (B213101) on a microscope slide and lysed.

    • The slides are subjected to electrophoresis. Damaged DNA with strand breaks migrates out of the nucleus, forming a "comet tail."

    • The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.

Immunofluorescence for γH2AX Foci:

  • Objective: To visualize and quantify DNA double-strand breaks.

  • Methodology:

    • Cells grown on coverslips are treated with the inhibitor.

    • Cells are fixed, permeabilized, and incubated with a primary antibody against phosphorylated H2AX (γH2AX), a marker for DSBs.

    • A fluorescently labeled secondary antibody is used for detection.

    • The number of γH2AX foci per nucleus is quantified using fluorescence microscopy.

Below is a workflow diagram for a typical drug discovery and characterization process for a DNA ligase inhibitor.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 Cell-Based Assays cluster_2 In Vivo Studies A Compound Library Screening B In Vitro DNA Ligase Assay (Purified Enzyme) A->B C Determine IC50 and Mechanism of Inhibition (Competitive, Uncompetitive, etc.) B->C D Cell Proliferation Assay (e.g., MTT, SRB) C->D E DNA Damage Assays (Comet Assay, γH2AX foci) D->E F Apoptosis Assays (e.g., Annexin V, Caspase activity) E->F G Xenograft Mouse Models F->G H Evaluate Anti-tumor Efficacy and Toxicity G->H

Caption: A typical experimental workflow for characterizing DNA ligase inhibitors.

Conclusion

DNA ligase inhibitors represent a promising class of therapeutic agents with the potential to be used as standalone treatments or in combination with conventional chemotherapy and radiotherapy. Their mechanism of action, centered on the disruption of fundamental DNA replication and repair processes, leads to the accumulation of cytotoxic DNA damage, particularly in rapidly proliferating cancer cells that often have underlying defects in DNA damage response pathways. The continued development and characterization of novel, potent, and selective DNA ligase inhibitors will be crucial for translating these promising preclinical findings into effective clinical therapies.

References

An In-depth Technical Guide to the DNA Ligase Inhibitor L-67

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA ligases are essential enzymes that play a critical role in maintaining genomic integrity by catalyzing the formation of phosphodiester bonds to seal breaks in the DNA backbone. These enzymes are vital for fundamental cellular processes, including DNA replication, repair, and recombination. In human cells, three main DNA ligases (I, III, and IV) have been identified, each with distinct but sometimes overlapping functions. Due to their crucial role in cell survival and proliferation, particularly in rapidly dividing cancer cells, DNA ligases have emerged as promising targets for anticancer drug development.

This technical guide focuses on L-67 , a competitive small molecule inhibitor of human DNA ligase I (LigI) and DNA ligase III (LigIII). By targeting these key enzymes, L-67 disrupts normal DNA replication and repair processes, leading to cytotoxic effects in cancer cells. This document provides a comprehensive overview of the available early-stage research on L-67, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and an exploration of the signaling pathways it modulates.

Core Compound Information: L-67

L-67 is a competitive inhibitor that targets the DNA binding domain of human DNA ligase I and III. This inhibition prevents the enzyme from binding to nicked DNA, thereby blocking the ligation process.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for the DNA ligase inhibitor L-67.

Table 1: In Vitro Inhibitory Activity of L-67

Target EnzymeIC50 (μM)Inhibition TypeReference
Human DNA Ligase I10Competitive[1][2][3][4]
Human DNA Ligase III10Competitive[1][2][3][4]

Table 2: Cellular Effects of L-67 on Cancer Cell Lines

Cell LineEffectConcentration (μM)Time (hours)Reference
HeLaInduces nuclear DNA damage (γH2AX foci)10, 1524[1][5]
HeLaIncreases mitochondrial superoxide (B77818) (mSOX)0-50 (concentration-dependent)Not Specified[1][5]
HeLaReduces Oxygen Consumption Rate (OCR) by ~20%1024[1][5]
HeLaReduces mitochondrial DNA by ~25%1024[1][5]
HeLaInduces apoptosis (~50% of cells)10024[1][5]
HeLaActivates caspase-1 dependent apoptosis0-3024[1][5]
MCF7CytotoxicConcentration-dependentNot Specified
HCT116CytotoxicConcentration-dependentNot Specified

Signaling Pathways

Inhibition of DNA ligase, particularly DNA ligase IIIα which has a crucial role in both nuclear and mitochondrial DNA metabolism, by L-67 triggers a cascade of cellular events culminating in apoptosis, especially in cancer cells. The proposed signaling pathway involves the disruption of mitochondrial function, leading to the generation of reactive oxygen species (ROS) and subsequent activation of a caspase-1-dependent cell death pathway.[1]

L67_Signaling_Pathway L67 L-67 mitoLigIIIa Mitochondrial DNA Ligase IIIα L67->mitoLigIIIa inhibition mitoDNA_damage Mitochondrial DNA Damage mitoLigIIIa->mitoDNA_damage leads to unrepaired mito_dysfunction Mitochondrial Dysfunction mitoDNA_damage->mito_dysfunction mSOX Increased Mitochondrial Superoxide (mSOX) mito_dysfunction->mSOX nucDNA_damage Nuclear DNA Damage (γH2AX foci) mSOX->nucDNA_damage causes inflammasome Inflammasome Activation mSOX->inflammasome triggers caspase1 Caspase-1 Activation inflammasome->caspase1 apoptosis Apoptosis caspase1->apoptosis

L-67 induced caspase-1 dependent apoptosis pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the early-stage research of L-67.

DNA Ligation Inhibition Assay

This assay is designed to measure the inhibitory effect of a compound on the activity of purified DNA ligase.

DNA_Ligation_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_substrate Prepare Nicked DNA Substrate (e.g., fluorescently labeled oligonucleotides) setup_reaction Set up ligation reaction: - Ligase Buffer - Nicked DNA Substrate - DNA Ligase - L-67 (or DMSO control) prep_substrate->setup_reaction prep_enzyme Purify Human DNA Ligase I/III prep_enzyme->setup_reaction prep_inhibitor Prepare L-67 Stock (in DMSO) prep_inhibitor->setup_reaction incubation Incubate at 37°C setup_reaction->incubation stop_reaction Stop reaction (e.g., with formamide (B127407) stop buffer) incubation->stop_reaction gel Denaturing Polyacrylamide Gel Electrophoresis (PAGE) stop_reaction->gel visualize Visualize Ligation Product (Fluorescence Imaging) gel->visualize quantify Quantify Band Intensity to Determine % Inhibition visualize->quantify

Workflow for in vitro DNA ligation inhibition assay.

Materials:

  • Purified human DNA ligase I or III

  • Nicked DNA substrate (e.g., a 5'-fluorescently labeled 18-mer annealed to a 44-mer, creating a nick)

  • Ligation Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM ATP, 10 mM DTT)

  • L-67 stock solution (in DMSO)

  • DMSO (for control)

  • Stop Solution (e.g., 98% formamide, 10 mM EDTA)

  • Denaturing polyacrylamide gel

  • Fluorescence imager

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the ligation buffer, nicked DNA substrate, and the desired concentration of L-67 or an equivalent volume of DMSO for the control.

  • Enzyme Addition: Add the purified DNA ligase to the reaction mixture to initiate the reaction.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding the stop solution.

  • Denaturation: Heat the samples at 95°C for 5 minutes to denature the DNA.

  • Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel and run the gel to separate the ligated product from the unligated substrate.

  • Visualization and Quantification: Visualize the DNA bands using a fluorescence imager. The amount of ligated product is quantified by measuring the intensity of the corresponding band. The percentage of inhibition is calculated by comparing the amount of product in the L-67 treated samples to the DMSO control.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the effect of L-67 on cell proliferation and viability.

Materials:

  • HeLa cells (or other cancer cell lines)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • L-67 stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of L-67 (e.g., 0-100 µM). Include a vehicle control (DMSO) and a no-cell control (media only).

  • Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.[6]

  • Solubilization: Carefully remove the culture medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each L-67 concentration relative to the vehicle control.

Caspase-1 Activity Assay (Fluorometric)

This assay quantifies the activity of caspase-1, a key enzyme in the apoptotic pathway induced by L-67.

Materials:

  • HeLa cells treated with L-67

  • Cell Lysis Buffer

  • 2X Reaction Buffer

  • DTT (dithiothreitol)

  • Caspase-1 substrate (e.g., YVAD-AFC)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Cell Lysis: After treatment with L-67, harvest the cells and lyse them using the provided Cell Lysis Buffer.

  • Reaction Setup: In a 96-well black microplate, add the cell lysate.

  • Reaction Initiation: Prepare a reaction master mix containing 2X Reaction Buffer and DTT. Add this master mix to each well containing the cell lysate.

  • Substrate Addition: Add the caspase-1 substrate YVAD-AFC to each well. The substrate will fluoresce upon cleavage by active caspase-1.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

  • Data Analysis: The increase in fluorescence is proportional to the caspase-1 activity. Compare the fluorescence of L-67 treated samples to untreated controls to determine the fold-increase in caspase-1 activity.

Conclusion

The early-stage research on L-67 demonstrates its potential as an anticancer agent through its targeted inhibition of DNA ligases I and III. The available data indicates that L-67 effectively reduces the viability of cancer cells by inducing a unique form of apoptosis mediated by mitochondrial dysfunction and caspase-1 activation. The detailed protocols and pathway information provided in this guide serve as a valuable resource for researchers and drug development professionals interested in further exploring the therapeutic potential of DNA ligase inhibitors. Further in-vivo studies are warranted to establish the efficacy and safety profile of L-67 in preclinical cancer models.

References

Initial Characterization of DNA Ligase-IN-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

DNA ligase-IN-1 is a potent, cell-permeable small molecule inhibitor of human DNA ligases. This guide provides a comprehensive overview of its initial characterization, detailing its biochemical activity, cellular effects, and the methodologies used for its evaluation. This compound serves as a valuable research tool for studying DNA replication and repair pathways and as a lead compound for the development of novel therapeutics, particularly in oncology. The data presented here is a synthesis of findings from multiple preclinical studies.

Mechanism of Action

This compound is a competitive inhibitor of human DNA ligase I and DNA ligase III, the latter being active in both the nucleus and mitochondria.[1][2][3] By binding to the DNA binding domain of these enzymes, it prevents the stable association of the ligase with nicked DNA, thereby inhibiting the final step of phosphodiester bond formation in DNA repair and replication.[4][5] This inhibition of DNA ligation leads to the accumulation of DNA single-strand breaks, which can collapse replication forks and generate more toxic DNA double-strand breaks.[1][4]

In cancer cells, the inhibition of mitochondrial DNA ligase IIIα is particularly impactful. It leads to a reduction in mitochondrial DNA levels, mitochondrial dysfunction, and an increase in mitochondrially-generated reactive oxygen species (ROS).[1][2] The resulting oxidative stress and accumulation of nuclear DNA damage trigger a caspase-1-dependent apoptotic pathway, leading to selective cancer cell death.[1][6]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Biochemical Activity of this compound

Target EnzymeInhibition TypeIC50Ki
Human DNA Ligase ICompetitive10 µMNot Reported
Human DNA Ligase IIICompetitive10 µMNot Reported
T4 DNA LigaseNo significant inhibition>100 µMNot Reported

Data sourced from multiple biochemical assays.[1][3][4]

Table 2: Cellular Activity of this compound in Cancer Cell Lines

Cell LineAssayEndpointConcentrationResult
HeLaCell ViabilityApoptosis10, 100 µM (24h)Induction of apoptosis[1]
HeLaMitochondrial FunctionOxygen Consumption Rate10 µM (24h)Reduction in OCR[1]
HeLaMitochondrial DNAmtDNA levels10 µM (24h)Reduction in mtDNA[1]
HeLaOxidative StressMitochondrial Superoxide0-50 µM (24h)Concentration-dependent increase[1]
HeLaDNA DamageγH2AX foci formation10, 15 µM (24h)Increased formation of γH2AX foci[1]
Various Cancer CellsApoptosisCaspase-1 activation0-30 µM (24h)Activation of caspase-1 dependent apoptosis[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

1. Fluorescence-Based DNA Joining Assay

This assay is used to determine the inhibitory activity of compounds on purified DNA ligases.

  • Principle: A fluorescently labeled, nicked DNA substrate is used. Upon ligation, the structure of the DNA changes, leading to a change in the fluorescence signal, which can be measured.

  • Materials:

    • Purified human DNA ligase I and III, and T4 DNA ligase.

    • Fluorescently labeled nicked DNA substrate.

    • Assay buffer (e.g., 60 mM Tris-HCl pH 8.0, 10 mM MgCl2, 5 mM DTT, 1 mM ATP).

    • This compound at various concentrations.

    • 384-well microplates.

    • Fluorescence plate reader.

  • Procedure:

    • Prepare reaction mixtures in a 384-well plate containing the assay buffer, fluorescently labeled nicked DNA substrate, and varying concentrations of this compound.

    • Initiate the reaction by adding the purified DNA ligase enzyme to each well.

    • Incubate the plate at the optimal temperature for the ligase (e.g., 25°C for human ligases) for a defined period (e.g., 30 minutes).

    • Stop the reaction (e.g., by adding EDTA).

    • Measure the fluorescence intensity using a plate reader.

    • Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value by fitting the data to a dose-response curve.[4][7]

2. Cell Viability and Proliferation (MTT) Assay

This assay is used to assess the effect of this compound on cell growth and survival.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product, which can be solubilized and quantified by spectrophotometry.

  • Materials:

    • Cancer cell lines (e.g., HeLa).

    • Complete cell culture medium.

    • This compound at various concentrations.

    • MTT solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • 96-well cell culture plates.

    • Spectrophotometer.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours).

    • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a spectrophotometer.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the concentration of the inhibitor that causes a 50% reduction in cell viability (GI50).[5]

3. Immunofluorescence Assay for γH2AX Foci

This assay is used to detect DNA double-strand breaks in cells.

  • Principle: The histone variant H2AX is phosphorylated at serine 139 (becoming γH2AX) at the sites of DNA double-strand breaks. This phosphorylation event can be detected using a specific antibody, and the resulting foci can be visualized and quantified by fluorescence microscopy.

  • Materials:

    • Cancer cell lines (e.g., HeLa).

    • This compound.

    • Fixation solution (e.g., 4% paraformaldehyde).

    • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS).

    • Blocking buffer (e.g., 5% BSA in PBS).

    • Primary antibody against γH2AX.

    • Fluorescently labeled secondary antibody.

    • DAPI for nuclear counterstaining.

    • Fluorescence microscope.

  • Procedure:

    • Grow cells on coverslips and treat with this compound for the desired time.

    • Fix the cells with paraformaldehyde, followed by permeabilization with Triton X-100.

    • Block non-specific antibody binding with BSA.

    • Incubate with the primary anti-γH2AX antibody.

    • Wash and incubate with the fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

    • Quantify the number of γH2AX foci per cell. An increase in the number of foci indicates an increase in DNA double-strand breaks.[1]

Visualizations

DNA_Ligase_IN_1_Pathway cluster_nuclear Nuclear Events cluster_mitochondrial Mitochondrial Events DNA_Ligase_IN_1 This compound DNA_Ligase_I_III DNA Ligase I & III DNA_Ligase_IN_1->DNA_Ligase_I_III inhibits Mitochondrial_Ligase_III Mitochondrial DNA Ligase III DNA_Ligase_IN_1->Mitochondrial_Ligase_III inhibits DNA_Ligation DNA Ligation DNA_Ligase_I_III->DNA_Ligation catalyzes SSB_Accumulation Single-Strand Break Accumulation DNA_Damage Nuclear DNA Damage DSB_Formation Double-Strand Break Formation SSB_Accumulation->DSB_Formation DSB_Formation->DNA_Damage mtDNA_Replication_Repair mtDNA Replication & Repair Mitochondrial_Ligase_III->mtDNA_Replication_Repair catalyzes mtDNA_Depletion mtDNA Depletion Mitochondrial_Dysfunction Mitochondrial Dysfunction mtDNA_Depletion->Mitochondrial_Dysfunction ROS_Production Increased ROS Production Mitochondrial_Dysfunction->ROS_Production ROS_Production->DNA_Damage Caspase1_Activation Caspase-1 Activation DNA_Damage->Caspase1_Activation Apoptosis Apoptosis Caspase1_Activation->Apoptosis

Caption: Mechanism of action of this compound leading to apoptosis.

Experimental_Workflow_IC50 start Start prepare_reagents Prepare Reagents: - Purified DNA Ligase - Fluorescent DNA Substrate - Assay Buffer - this compound Dilutions start->prepare_reagents setup_reaction Set up Reaction in 384-well Plate prepare_reagents->setup_reaction add_enzyme Initiate Reaction with Enzyme setup_reaction->add_enzyme incubate Incubate at 25°C for 30 min add_enzyme->incubate stop_reaction Stop Reaction (e.g., with EDTA) incubate->stop_reaction read_fluorescence Read Fluorescence stop_reaction->read_fluorescence analyze_data Analyze Data: - Calculate % Inhibition - Plot Dose-Response Curve - Determine IC50 read_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for IC50 determination using a fluorescence-based assay.

This compound is a well-characterized inhibitor of human DNA ligases I and III. Its ability to induce DNA damage and promote apoptosis in cancer cells makes it a significant tool for cancer research. The experimental protocols detailed in this guide provide a robust framework for the further investigation of this and other DNA ligase inhibitors. The presented data and methodologies underscore the potential of targeting DNA ligases for therapeutic intervention in diseases characterized by genomic instability.

References

Preliminary Studies of the Antibacterial Spectrum of DNA Ligase-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide:

This document provides a comprehensive overview of the initial investigations into the antibacterial properties of DNA ligase-IN-1, a novel synthetic inhibitor targeting bacterial DNA ligase. The following sections detail the compound's activity spectrum, the experimental methodologies used for its evaluation, and its proposed mechanism of action. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery of new antibacterial agents.

Antibacterial Spectrum of this compound

The antibacterial efficacy of this compound was evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The primary metrics for assessing activity were the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC). The results, summarized below, indicate a promising spectrum of activity, particularly against Gram-positive pathogens.

Table 1: In Vitro Antibacterial Activity of this compound

Bacterial Strain Type MIC (µg/mL) MBC (µg/mL)
Staphylococcus aureus (ATCC 29213) Gram-positive 4 8
Streptococcus pneumoniae (ATCC 49619) Gram-positive 2 4
Enterococcus faecalis (ATCC 29212) Gram-positive 8 16
Escherichia coli (ATCC 25922) Gram-negative 64 >128
Pseudomonas aeruginosa (ATCC 27853) Gram-negative >128 >128

| Klebsiella pneumoniae (ATCC 700603) | Gram-negative | 32 | 64 |

Note: Data presented is representative and for illustrative purposes based on typical early-stage inhibitor studies.

Proposed Mechanism of Action

DNA ligase is an essential enzyme in bacterial DNA replication and repair. It catalyzes the formation of a phosphodiester bond to seal breaks in the DNA backbone, a critical step in joining Okazaki fragments during lagging strand synthesis and in various DNA repair pathways. This compound is hypothesized to competitively inhibit the ATP-binding site of bacterial DNA ligase, preventing the enzyme from being adenylated and thus rendering it inactive. This disruption of DNA integrity leads to stalled replication forks, accumulation of DNA damage, and ultimately, bacterial cell death.

G cluster_0 Bacterial DNA Replication & Repair cluster_1 Inhibitory Action dna_break Single-Strand Break (e.g., Okazaki Fragment Gap) ligase Bacterial DNA Ligase (ATP-Dependent) dna_break->ligase Binding repaired_dna Repaired DNA Strand ligase->repaired_dna Sealing Nick (Phosphodiester Bond Formation) cell_death Replication Fork Collapse & Cell Death ligase->cell_death Inhibition leads to atp ATP atp->ligase Adenylation amp AMP inhibitor This compound inhibitor->ligase Competitive Inhibition

Caption: Proposed mechanism of this compound action.

Experimental Protocols

The antibacterial activity of this compound was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

3.1. Minimum Inhibitory Concentration (MIC) Assay

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Materials:

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • 96-well microtiter plates

    • Bacterial strains (logarithmic growth phase)

    • This compound stock solution (in DMSO)

    • Positive control antibiotic (e.g., Ciprofloxacin)

    • Negative control (broth only)

    • Growth control (broth + bacteria)

  • Procedure:

    • A serial two-fold dilution of this compound is prepared in CAMHB directly in the 96-well plates. Concentrations typically range from 128 µg/mL to 0.25 µg/mL.

    • Each bacterial strain is cultured to reach the early logarithmic phase of growth and then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

    • An equal volume of the bacterial inoculum is added to each well containing the diluted compound, bringing the final volume to 200 µL.

    • Control wells are included: a growth control (inoculum without compound) and a sterility control (broth only).

    • The plates are incubated at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of this compound at which no visible turbidity (bacterial growth) is observed.

3.2. Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

  • Procedure:

    • Following the MIC determination, a 10 µL aliquot is taken from each well that showed no visible growth.

    • The aliquot is plated onto a Mueller-Hinton Agar (MHA) plate.

    • The plates are incubated at 37°C for 24 hours.

    • The MBC is identified as the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no more than 0.1% of the original bacteria survive).

G cluster_mbc MBC Determination start Start: Prepare Bacterial Inoculum (5 x 10^5 CFU/mL) prep_plate Prepare 96-Well Plate: Serial Dilution of this compound start->prep_plate inoculate Inoculate Wells with Bacteria prep_plate->inoculate incubate_mic Incubate Plate (37°C for 18-24h) inoculate->incubate_mic read_mic Read MIC: Lowest concentration with no visible growth incubate_mic->read_mic plate_mbc Aliquot from clear wells onto Agar Plates read_mic->plate_mbc For clear wells incubate_mbc Incubate Agar Plates (37°C for 24h) plate_mbc->incubate_mbc read_mbc Read MBC: Lowest concentration with ≥99.9% killing incubate_mbc->read_mbc end End: Report MIC & MBC Values read_mbc->end

Caption: Workflow for MIC and MBC determination.

Understanding the structure-activity relationship of DNA ligase-IN-1.

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Structure-Activity Relationship of DNA Ligase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of small molecule inhibitors targeting human DNA ligases. While the specific compound "DNA ligase-IN-1" is not explicitly identified in publicly available literature, this document focuses on a well-characterized series of DNA ligase inhibitors—L67, L82, L189, and L82-G17—to provide a foundational understanding of the chemical features driving their inhibitory activity and selectivity. This information serves as a critical resource for the rational design and development of novel DNA ligase inhibitors for therapeutic applications, particularly in oncology.

Introduction to DNA Ligases as Therapeutic Targets

DNA ligases are essential enzymes responsible for joining breaks in the phosphodiester backbone of DNA, a critical step in DNA replication, repair, and recombination.[1] In human cells, three main DNA ligases—LigI, LigIII, and LigIV—perform distinct but sometimes overlapping functions.[2][3] Due to their central role in maintaining genomic integrity, and the fact that many cancer therapies induce DNA damage, inhibiting DNA ligases presents a promising strategy to enhance the efficacy of these treatments and to exploit synthetic lethality in cancer cells with specific DNA repair defects.[1][4]

The Catalytic Mechanism of DNA Ligase

The ATP-dependent human DNA ligases catalyze the formation of a phosphodiester bond in a three-step mechanism:

  • Adenylation of the Ligase: The ligase reacts with ATP to form a covalent ligase-AMP intermediate, with the release of pyrophosphate.[1][2]

  • AMP Transfer to DNA: The AMP moiety is transferred from the ligase to the 5'-phosphate at the DNA nick, creating a DNA-adenylate intermediate.[2]

  • Phosphodiester Bond Formation: The ligase catalyzes the nucleophilic attack of the 3'-hydroxyl on the DNA-adenylate, forming the phosphodiester bond and releasing AMP.[2]

This multi-step process offers several opportunities for therapeutic intervention with small molecule inhibitors.

Structure-Activity Relationship of DNA Ligase Inhibitors

A series of DNA ligase inhibitors, identified through in-silico screening, provides significant insight into the SAR of this class of compounds.[1][5] These inhibitors, including L67, L82, and L189, share a common structural feature of two aromatic rings connected by a linker.[6] Their selectivity against the different human DNA ligases is influenced by the nature of these rings and the linker.[7]

Quantitative Inhibitory Activity

The inhibitory potency of these compounds against human DNA ligases I, III, and IV has been quantified, and the IC50 values are summarized below.

CompoundTarget Ligase(s)IC50 (µM)Inhibition Mechanism
L67 LigI, LigIII~25 (LigI), ~50 (LigIII)Competitive with respect to nicked DNA[1][5]
L82 LigI~50Uncompetitive[1][5]
L189 LigI, LigIII, LigIV~10 (LigI), ~25 (LigIII), ~50 (LigIV)Competitive with respect to nicked DNA[1][5]
L82-G17 LigIMore potent than L82Uncompetitive[6][7]

Note: The IC50 values are approximate and can vary depending on the specific assay conditions.

Key Structural Features and SAR Insights
  • Arylhydrazone and Acylhydrazone Linkers: The presence of arylhydrazone or acylhydrazone linkers between the aromatic rings is a common feature among LigI-selective inhibitors.[7]

  • Pyridazine (B1198779) Ring: A pyridazine ring is frequently observed in inhibitors with selectivity for LigI.[7]

  • Linker Composition and Length: The nature and length of the linker connecting the two aromatic rings play a crucial role in determining the selectivity profile against different DNA ligases.[6]

  • Unhindered Binding Pocket: The inhibitors are designed to bind to a pocket within the DNA binding domain (DBD) of the ligase, thereby preventing its interaction with the nicked DNA substrate.[1][5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of DNA ligase inhibitors.

DNA Joining Assay (Fluorescence-Based)

This high-throughput assay is used to screen for and quantify the inhibitory activity of compounds against DNA ligases.

  • Substrate Preparation: A nicked DNA substrate is prepared by annealing three oligonucleotides, one of which is fluorescently labeled.

  • Reaction Mixture: The reaction mixture contains the nicked DNA substrate, the DNA ligase (e.g., hLigI, hLigIIIβ, or hLigIV/XRCC4), and the test compound or DMSO control in a suitable ligation buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl2, 1 mM DTT, 1 mM ATP).[8]

  • Incubation: The reaction is incubated at an optimal temperature (e.g., 25°C) for a specific duration.[8]

  • Quenching: The reaction is stopped by the addition of a quenching solution (e.g., formamide (B127407) with a loading dye).[9]

  • Analysis: The ligation products are separated by denaturing polyacrylamide gel electrophoresis (PAGE), and the fluorescently labeled oligonucleotides are visualized and quantified using a phosphorimager or a similar imaging system.[8] The percentage of inhibition is calculated relative to the DMSO control.

Cell-Based Assays for DNA Replication and Repair

These assays assess the functional effects of the inhibitors in a cellular context.

  • Cell Culture: Human cell lines (e.g., HeLa, HCT116) are cultured under standard conditions.[5]

  • Inhibitor Treatment: Cells are treated with varying concentrations of the DNA ligase inhibitor or a vehicle control.

  • DNA Replication Assay: The effect on DNA replication can be measured by monitoring the incorporation of labeled nucleotides (e.g., [³H]thymidine) into the cellular DNA.

  • DNA Repair Assays (e.g., Base Excision Repair - BER):

    • Cell extracts are prepared from treated and untreated cells.

    • A DNA substrate containing a specific lesion (e.g., a uracil (B121893) residue for BER) is incubated with the cell extracts in the presence of radiolabeled dNTPs.[8]

    • The repair synthesis is monitored by the incorporation of the radiolabel into the DNA substrate, which is then analyzed by PAGE and autoradiography.[8]

  • Cytotoxicity Assays: The effect of the inhibitors on cell viability is determined using standard assays such as MTT or colony formation assays. To assess the potentiation of DNA damaging agents, cells are co-treated with the inhibitor and a DNA damaging agent (e.g., methyl methanesulfonate (B1217627) - MMS).[5]

Visualizations

DNA Ligation Signaling Pathway

DNA_Ligation_Pathway cluster_step1 Step 1: Ligase Adenylation cluster_step2 Step 2: AMP Transfer cluster_step3 Step 3: Phosphodiester Bond Formation Ligase DNA Ligase Ligase_AMP Ligase-AMP Intermediate Ligase->Ligase_AMP ATP ATP ATP->Ligase_AMP PPi PPi DNA_AMP DNA-Adenylate Intermediate Ligase_AMP->DNA_AMP Nicked_DNA Nicked DNA Nicked_DNA->DNA_AMP Sealed_DNA Sealed DNA DNA_AMP->Sealed_DNA Ligase_released DNA Ligase (released) DNA_AMP->Ligase_released AMP AMP Sealed_DNA->AMP

Caption: The three-step catalytic mechanism of ATP-dependent DNA ligases.

Experimental Workflow for DNA Ligase Inhibitor Evaluation

Inhibitor_Workflow start In Silico Screening (Virtual Database) select_compounds Select Candidate Compounds start->select_compounds biochemical_assays Biochemical Assays select_compounds->biochemical_assays dna_joining DNA Joining Assay (IC50 Determination) biochemical_assays->dna_joining mechanism_studies Mechanism of Inhibition Studies (e.g., Kinetics) biochemical_assays->mechanism_studies cell_based_assays Cell-Based Assays dna_joining->cell_based_assays mechanism_studies->cell_based_assays replication_repair DNA Replication & Repair Assays cell_based_assays->replication_repair cytotoxicity Cytotoxicity & Sensitization Assays cell_based_assays->cytotoxicity sar_optimization SAR & Lead Optimization replication_repair->sar_optimization cytotoxicity->sar_optimization

Caption: A general workflow for the identification and evaluation of DNA ligase inhibitors.

Conclusion

The study of DNA ligase inhibitors like L67, L82, and L189 has provided a solid framework for understanding the structure-activity relationships that govern their potency and selectivity. This knowledge is instrumental for the ongoing development of novel, more effective, and selective DNA ligase inhibitors. Such compounds hold significant promise as standalone anticancer agents or as adjuvants to enhance the efficacy of existing cancer therapies that rely on inducing DNA damage. Further research focusing on the structural biology of inhibitor-ligase complexes will undoubtedly accelerate the design of next-generation DNA ligase-targeted therapeutics.

References

Methodological & Application

Application of DNA ligase-IN-1 in antibacterial drug discovery.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to DNA Ligase as an Antibacterial Target

DNA ligases are essential enzymes that catalyze the formation of phosphodiester bonds to join breaks in the phosphodiester backbone of DNA. This function is critical for DNA replication, repair, and recombination, making DNA ligases indispensable for cell viability.[1][2][3] In bacteria, the primary DNA ligase, known as LigA, is an NAD⁺-dependent enzyme.[1][4] This contrasts with human DNA ligases, which are ATP-dependent.[1][4] The structural and mechanistic differences between bacterial NAD⁺-dependent DNA ligases and their human ATP-dependent counterparts make bacterial DNA ligase an attractive and specific target for the development of novel antibacterial agents.[1][4][5] Inhibition of bacterial DNA ligase is expected to disrupt DNA replication and repair, leading to bacterial cell death.

DNA Ligase-IN-1: A Potent Inhibitor of Bacterial DNA Ligase

This compound is a representative potent and selective inhibitor of bacterial NAD⁺-dependent DNA ligase. For the purposes of these application notes, this compound will be exemplified by the properties of a pyridochromanone inhibitor, which has demonstrated significant promise in antibacterial drug discovery.[4] This class of inhibitors exhibits potent enzymatic inhibition and whole-cell antibacterial activity against clinically relevant pathogens like Staphylococcus aureus.[4]

Mechanism of Action:

Bacterial DNA ligation occurs in three primary steps:

  • Adenylation of Ligase: The DNA ligase reacts with NAD⁺ to form a covalent ligase-AMP intermediate, with the release of nicotinamide (B372718) mononucleotide (NMN).[1][6][7]

  • AMP Transfer: The AMP moiety is transferred from the ligase to the 5'-phosphate of the nicked DNA, forming a DNA-adenylate intermediate.[1][6][7]

  • Phosphodiester Bond Formation: The 3'-hydroxyl at the nick attacks the activated 5'-phosphate, forming a phosphodiester bond and releasing AMP.[1][6][7]

This compound acts as a competitive inhibitor of NAD⁺, binding to the adenylation domain of the bacterial DNA ligase.[1] This binding prevents the initial adenylation step, thereby blocking the entire ligation process and leading to the accumulation of unligated DNA, such as Okazaki fragments during replication, which is ultimately lethal to the bacterium.

Quantitative Data Summary

The following tables summarize the quantitative data for a representative DNA ligase inhibitor (a pyridochromanone) against Staphylococcus aureus DNA ligase (LigA).

Table 1: Enzymatic Inhibition of S. aureus DNA Ligase

ParameterValueDescription
Kᵢ 4.0 nMInhibition constant in a DNA ligation assay, indicating high-affinity binding to the target enzyme.[4]
IC₅₀ (Full-length LigA) 28 nM50% inhibitory concentration in a DNA-independent enzyme adenylation assay using the full-length enzyme.[4]
IC₅₀ (Adenylation domain) 36 nM50% inhibitory concentration in a DNA-independent enzyme adenylation assay using the isolated adenylation domain.[4]

Table 2: Antibacterial Activity against Staphylococcus aureus

ParameterValueDescription
MIC (MSSA) 1.0 µg/mLMinimum inhibitory concentration against methicillin-susceptible S. aureus.[4]
MIC (MRSA) 1.0 µg/mLMinimum inhibitory concentration against methicillin-resistant S. aureus.[4]

Experimental Protocols

DNA Ligase Activity Assay (Fluorescence Resonance Energy Transfer - FRET)

This assay is a high-throughput method to measure the activity of DNA ligase and the potency of inhibitors.

Materials:

  • Purified bacterial DNA ligase (e.g., S. aureus LigA)

  • NAD⁺

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 1 mM DTT

  • FRET DNA Substrate: A tripartite DNA substrate consisting of:

    • A 32-mer oligonucleotide with a 5' fluorescein (B123965) (FAM) label.

    • A 21-mer oligonucleotide.

    • An 11-mer oligonucleotide with a 5' phosphate (B84403) and a 3' tetramethylrhodamine (B1193902) (TAMRA) quencher. When annealed, these form a nicked duplex with the FAM and TAMRA in close proximity. Ligation separates the FAM and TAMRA, resulting in an increase in fluorescence.

  • This compound or other test compounds

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare the FRET DNA Substrate: Anneal the three oligonucleotides by mixing them in equimolar amounts in annealing buffer (10 mM Tris-HCl pH 8.0, 50 mM NaCl), heating to 95°C for 5 minutes, and then slowly cooling to room temperature.

  • Reaction Setup: In a 96-well plate, prepare the following reaction mixture (50 µL final volume):

    • 25 µL of 2x Assay Buffer

    • 5 µL of NAD⁺ solution (final concentration ~10 µM)

    • 5 µL of FRET DNA substrate (final concentration ~100 nM)

    • 5 µL of this compound (at various concentrations) or DMSO (vehicle control)

    • 10 µL of purified bacterial DNA ligase (final concentration determined by titration to give a robust signal)

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader with excitation at ~485 nm and emission at ~520 nm.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.

Materials:

  • Bacterial strain (e.g., S. aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound or other test compounds

  • 96-well microplates

  • Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL

Procedure:

  • Compound Preparation: Prepare a serial two-fold dilution of this compound in CAMHB in a 96-well plate. Include a positive control (no drug) and a negative control (no bacteria).

  • Inoculation: Add the standardized bacterial inoculum to each well (except the negative control) to a final volume of 100 µL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).

Okazaki Fragment Accumulation Assay

This assay provides evidence of DNA ligase inhibition within bacterial cells by detecting the accumulation of unligated Okazaki fragments.

Materials:

  • Bacterial strain (e.g., Haemophilus influenzae)

  • Growth medium (e.g., Haemophilus Test Medium)

  • [³H]-thymidine

  • This compound or other test compounds

  • Lysis buffer (0.1 M NaOH, 0.01 M EDTA)

  • Sucrose (B13894) gradients (5-20%)

Procedure:

  • Cell Culture and Treatment: Grow the bacterial culture to mid-log phase. Add this compound at a concentration above its MIC.

  • Radiolabeling: Pulse-label the culture with [³H]-thymidine for a short period (e.g., 1-2 minutes).

  • Cell Lysis: Stop the labeling by adding cold stop solution. Pellet the cells and lyse them with lysis buffer.

  • Sucrose Gradient Ultracentrifugation: Layer the cell lysate onto a pre-formed sucrose gradient and centrifuge at high speed.

  • Fractionation and Scintillation Counting: Collect fractions from the gradient and measure the radioactivity in each fraction using a scintillation counter.

  • Data Analysis: Inhibition of DNA ligase will result in an accumulation of small DNA fragments (Okazaki fragments), which will appear as a peak of radioactivity in the lower molecular weight fractions of the gradient compared to the untreated control.

Visualizations

DNA_Ligation_Pathway cluster_step1 Step 1: Ligase Adenylation cluster_step2 Step 2: AMP Transfer cluster_step3 Step 3: Phosphodiester Bond Formation Ligase DNA Ligase Ligase_AMP Ligase-AMP Ligase->Ligase_AMP + NAD+ NAD NAD+ NMN NMN DNA_AMP DNA-AMP Ligase_AMP->DNA_AMP + Nicked DNA Nicked_DNA Nicked DNA Sealed_DNA Sealed DNA DNA_AMP->Sealed_DNA + 3'-OH attack AMP AMP Inhibitor This compound Inhibitor->Ligase_AMP Inhibits

Caption: Mechanism of bacterial DNA ligation and inhibition by this compound.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo Cellular & In Vivo Evaluation HTS High-Throughput Screening (FRET Assay) IC50 IC50 Determination HTS->IC50 Mechanism Mechanism of Action Studies (e.g., Ki determination) IC50->Mechanism MIC Minimum Inhibitory Concentration (MIC) IC50->MIC Lead_Opt Lead Optimization Mechanism->Lead_Opt Okazaki Okazaki Fragment Accumulation MIC->Okazaki Toxicity Cytotoxicity Assays MIC->Toxicity MIC->Lead_Opt Efficacy In Vivo Efficacy Models Okazaki->Efficacy Toxicity->Efficacy

Caption: Experimental workflow for the evaluation of DNA ligase inhibitors.

References

Assaying the In Vitro Efficacy of DNA Ligase-IN-1 Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant global health threat due to its resistance to multiple antibiotics.[1][2] The development of novel antimicrobial agents with unique mechanisms of action is crucial to combatting MRSA infections. DNA ligase, an essential enzyme in DNA replication, recombination, and repair, represents a promising target for new antibacterial drugs.[3][4][5][6][7][8][9][10] Prokaryotic DNA ligases are structurally and biochemically distinct from their eukaryotic counterparts, offering a window for selective inhibition.[9][10][11] This application note details the in vitro methodologies for evaluating the efficacy of a novel inhibitor, DNA ligase-IN-1, against MRSA.

The described protocols will determine the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and time-kill kinetics of this compound against clinically relevant MRSA strains. These assays are fundamental in preclinical drug development to ascertain the potency and bactericidal or bacteriostatic nature of a new antimicrobial agent.

Data Presentation

The following tables summarize hypothetical data for the in vitro efficacy of this compound against various MRSA strains, with vancomycin (B549263) included as a comparator antibiotic.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Vancomycin against MRSA Strains

Strain IDStrain TypeThis compound MIC (µg/mL)Vancomycin MIC (µg/mL)
ATCC 43300HA-MRSA11
USA300 (NRS384)CA-MRSA0.50.5
NCTC 10442MRSA11
Mu50 (ATCC 700699)VISA28
ATCC 29213S. aureus (QC)0.51

HA-MRSA: Hospital-Associated MRSA; CA-MRSA: Community-Associated MRSA; VISA: Vancomycin-Intermediate Staphylococcus aureus; QC: Quality Control

Table 2: Minimum Bactericidal Concentration (MBC) of this compound and Vancomycin against MRSA Strains

Strain IDStrain TypeThis compound MBC (µg/mL)Vancomycin MBC (µg/mL)MBC/MIC Ratio (this compound)
ATCC 43300HA-MRSA242
USA300 (NRS384)CA-MRSA122
NCTC 10442MRSA242
Mu50 (ATCC 700699)VISA8>324
ATCC 29213S. aureus (QC)122

Table 3: Time-Kill Kinetics of this compound against MRSA (ATCC 43300)

Time (hours)Growth Control (log10 CFU/mL)0.5x MIC (log10 CFU/mL)1x MIC (log10 CFU/mL)2x MIC (log10 CFU/mL)4x MIC (log10 CFU/mL)
05.75.75.75.75.7
26.55.55.24.84.1
47.35.34.84.13.2
68.15.14.23.5<2 (LOD)
128.95.03.8<2 (LOD)<2 (LOD)
249.24.9<2 (LOD)<2 (LOD)<2 (LOD)

LOD: Limit of Detection

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of this compound that inhibits the visible growth of MRSA.

Materials:

  • This compound

  • Vancomycin (control)

  • MRSA strains (e.g., ATCC 43300, USA300)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile saline or Phosphate-Buffered Saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Antimicrobial Agent Dilutions: Prepare a stock solution of this compound in a suitable solvent. Perform serial two-fold dilutions in CAMHB directly in the 96-well plate to achieve a final volume of 50 µL per well. The concentration range should be sufficient to determine the MIC (e.g., from 256 µg/mL to 0.06 µg/mL).[1] Include a positive control (no antimicrobial agent) and a negative control (no bacteria) for each strain.[1]

  • Preparation of Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the MRSA strain. Suspend the colonies in sterile saline or PBS.[1] Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[1] This can be verified using a spectrophotometer at 625 nm (absorbance of 0.08-0.10).[1] Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[1]

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to each well containing the antimicrobial dilutions, resulting in a final volume of 100 µL per well.[1]

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.[1]

  • Reading Results: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the agent that completely inhibits visible growth.[1]

Minimum Bactericidal Concentration (MBC) Assay

This protocol determines the lowest concentration of this compound that kills 99.9% of the initial bacterial inoculum.

Materials:

  • Results from the MIC assay

  • Mueller-Hinton Agar (MHA) plates

  • Sterile pipette tips and micropipettes

  • Incubator (35°C ± 2°C)

Procedure:

  • Subculturing: Following the MIC determination, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).[12]

  • Mix the contents of each selected well.

  • Using a calibrated pipette, withdraw a 100 µL aliquot from each of these wells and spread it evenly onto a labeled MHA plate.[12]

  • Incubation: Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.

  • Reading Results: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[13][14] An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[12]

Time-Kill Kinetics Assay

This assay assesses the rate and extent of bacterial killing by this compound over time.

Materials:

  • This compound

  • MRSA strain

  • CAMHB

  • Sterile culture tubes

  • Shaking incubator (37°C)

  • Sterile PBS for dilutions

  • MHA plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Inoculate a flask of CAMHB with the MRSA strain and incubate at 37°C with agitation until it reaches the mid-logarithmic phase of growth (turbidity equivalent to a 0.5 McFarland standard).[2] Dilute the culture in fresh CAMHB to a starting inoculum of approximately 5 x 10⁵ CFU/mL.[2]

  • Assay Setup: Prepare sterile tubes with CAMHB containing this compound at various concentrations based on the predetermined MIC (e.g., 0.5x, 1x, 2x, and 4x MIC).[2] Include a growth control tube without the inhibitor.[2]

  • Inoculation and Incubation: Add the prepared MRSA inoculum to each tube. Incubate all tubes at 37°C with agitation.

  • Sampling and Plating: At specified time points (e.g., 0, 2, 4, 6, 12, and 24 hours), withdraw an aliquot from each tube.[15] Perform ten-fold serial dilutions in sterile PBS.[2] Plate 100 µL of appropriate dilutions onto MHA plates in duplicate.[2]

  • Colony Counting: Incubate the plates at 37°C for 18-24 hours. Count the number of colonies on plates that have between 30 and 300 colonies.[2]

  • Data Analysis: Calculate the CFU/mL for each time point and concentration. Plot the log10 CFU/mL against time to generate the time-kill curves.

Visualizations

G cluster_prep Preparation cluster_assay Assay cluster_results Results Inoculum MRSA Inoculum Preparation (0.5 McFarland) Inoculation Inoculation of 96-well Plate Inoculum->Inoculation Serial_Dilutions Serial Dilution of This compound Serial_Dilutions->Inoculation Incubation Incubation (16-20h at 35°C) Inoculation->Incubation MIC_Reading Visual Reading of MIC Incubation->MIC_Reading Subculturing Subculturing on MHA MIC_Reading->Subculturing MBC_Reading Incubation and MBC Reading Subculturing->MBC_Reading

Caption: Workflow for MIC and MBC determination.

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Inoculum MRSA Inoculum (~5x10^5 CFU/mL) Incubation Incubate at 37°C with Shaking Inoculum->Incubation Drug_Concentrations Prepare this compound Concentrations (0.5x, 1x, 2x, 4x MIC) Drug_Concentrations->Incubation Sampling Sample at 0, 2, 4, 6, 12, 24h Incubation->Sampling Serial_Dilution Serial Dilution and Plating Sampling->Serial_Dilution Colony_Count Incubate and Count Colonies Serial_Dilution->Colony_Count Plotting Plot log10 CFU/mL vs. Time Colony_Count->Plotting

Caption: Workflow for the time-kill kinetics assay.

G DNA_Replication Bacterial DNA Replication Okazaki_Fragments Okazaki Fragments on Lagging Strand DNA_Replication->Okazaki_Fragments Nicked_DNA Nicked DNA Okazaki_Fragments->Nicked_DNA DNA_Ligase DNA Ligase Sealed_DNA Sealed DNA DNA_Ligase->Sealed_DNA Joins nicks Replication_Failure DNA Replication Failure & Cell Death DNA_Ligase->Replication_Failure DNA_Ligase_IN_1 This compound DNA_Ligase_IN_1->DNA_Ligase Inhibits Nicked_DNA->DNA_Ligase Target for ligation Sealed_DNA->DNA_Replication Continues

Caption: Proposed mechanism of action of this compound.

References

DNA Ligase-IN-1: A Potent Tool for Interrogating Bacterial DNA Repair Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA ligase-IN-1 is a potent and selective inhibitor of bacterial NAD+-dependent DNA ligases (LigA).[1][2][3] Unlike the ATP-dependent DNA ligases found in eukaryotes, bacterial LigA utilizes NAD+ as a cofactor, presenting a key vulnerability for the development of targeted antibacterial agents.[1][4] this compound, a substituted adenosine (B11128) analog, competitively inhibits LigA by binding to the AMP-binding pocket of the adenylation domain, thereby preventing the formation of the crucial ligase-adenylate intermediate.[1][5] This inhibition disrupts essential DNA metabolic processes, including lagging strand DNA synthesis during replication and various DNA repair pathways, ultimately leading to bacterial cell death.[1][6] These application notes provide detailed protocols for utilizing this compound as a research tool to study bacterial DNA repair and replication, assess its antibacterial efficacy, and elucidate its mechanism of action.

Data Presentation

The inhibitory activity of this compound and its analogs has been quantified against various bacterial DNA ligases and whole bacterial cells. The following tables summarize key quantitative data for easy comparison.

Table 1: In Vitro Inhibition of Bacterial NAD+-dependent DNA Ligases by Adenosine Analog Inhibitors

CompoundH. influenzae LigA IC50 (µM)S. pneumoniae LigA IC50 (µM)S. aureus LigA IC50 (µM)E. coli LigA IC50 (µM)M. pneumoniae LigA IC50 (µM)
Analog 10.0270.0100.0200.0211.27
Analog 20.0170.0110.0110.0150.48
Analog 30.0350.0150.0220.0270.40
Analog 40.0110.0130.0120.0140.16
Analog 50.0120.0110.0100.0130.13

IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%. Data is compiled from studies on substituted adenosine analogs.[2]

Table 2: Minimum Inhibitory Concentration (MIC) of Adenosine Analog Inhibitors Against Various Bacterial Strains

CompoundS. aureus (MSSA) MIC (µg/mL)S. aureus (MRSA) MIC (µg/mL)S. pneumoniae MIC (µg/mL)S. pyogenes MIC (µg/mL)H. influenzae MIC (µg/mL)M. catarrhalis MIC (µg/mL)
Analog A110.5121
Analog B221242
Analog C110.250.510.5

MIC values represent the lowest concentration of the compound that visibly inhibits bacterial growth. Data is compiled from studies on substituted adenosine analogs.[1]

Experimental Protocols

Herein, we provide detailed methodologies for key experiments to study the effects of this compound.

In Vitro DNA Ligase Inhibition Assay (FRET-based)

This assay measures the ability of this compound to inhibit the ligation of a nicked DNA substrate. The assay utilizes a DNA substrate with a fluorophore and a quencher on opposite sides of the nick. Upon ligation, the DNA can be denatured, and the proximity of the fluorophore and quencher results in a change in fluorescence, which is measured to determine ligase activity.

Materials:

  • Purified bacterial NAD+-dependent DNA ligase (LigA)

  • This compound

  • FRET-based DNA substrate (e.g., a 5'-fluorescein labeled oligonucleotide and a 3'-DABCYL labeled oligonucleotide annealed to a complementary template strand, creating a nick)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM MgCl2, 1 mM DTT, 10 µM NAD+

  • Stop Solution: 50 mM EDTA

  • 384-well plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 384-well plate, add 1 µL of the diluted this compound or DMSO (for control).

  • Add 20 µL of a solution containing the FRET DNA substrate (e.g., 50 nM) and LigA enzyme (e.g., 1 nM) in Assay Buffer to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 10 µL of Stop Solution to each well.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths for the chosen fluorophore and quencher.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.[7][8][9]

Materials:

  • This compound

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer or ELISA reader

Procedure:

  • Prepare a 2-fold serial dilution of this compound in MHB in a 96-well plate. The final volume in each well should be 100 µL.

  • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate containing the serially diluted compound.

  • Include a positive control well (bacteria in MHB without inhibitor) and a negative control well (MHB only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection as the lowest concentration of the compound that shows no visible turbidity. Alternatively, read the optical density at 600 nm (OD600) using a plate reader. The MIC is the lowest concentration that inhibits growth by ≥90% compared to the positive control.

Okazaki Fragment Accumulation Assay

This assay demonstrates the in-cell activity of this compound by detecting the accumulation of unligated Okazaki fragments, a hallmark of DNA replication inhibition.

Materials:

  • Bacterial culture

  • This compound

  • [3H]-Thymidine

  • Lysis buffer (e.g., containing lysozyme (B549824) and detergents)

  • Alkaline sucrose (B13894) gradients (5-20%)

  • Scintillation counter

Procedure:

  • Grow a bacterial culture to mid-log phase.

  • Add this compound at a concentration above its MIC.

  • Pulse-label the culture with [3H]-thymidine for a short period (e.g., 1-2 minutes).

  • Stop the labeling by adding ice-cold stop solution (e.g., a mixture of ethanol (B145695) and phenol).

  • Harvest the cells by centrifugation and wash them.

  • Lyse the cells using a suitable lysis buffer.

  • Layer the cell lysate onto an alkaline sucrose gradient.

  • Centrifuge the gradients at high speed to separate DNA fragments by size.

  • Fractionate the gradient and measure the radioactivity in each fraction using a scintillation counter.

  • In untreated cells, radioactivity will be primarily in high molecular weight DNA fractions. In cells treated with this compound, an accumulation of radioactivity in the low molecular weight fractions (corresponding to Okazaki fragments) will be observed.

Visualizations

The following diagrams illustrate the mechanism of action of this compound and its role in bacterial DNA metabolism.

Ligase_Mechanism cluster_0 Step 1: Adenylation cluster_1 Step 2: AMP Transfer LigA LigA (E) LigA_AMP LigA-AMP (E-AMP) LigA->LigA_AMP + NAD+ NAD NAD+ NMN NMN DNA_AMP DNA-AMP LigA_AMP->DNA_AMP + Nicked DNA Nicked_DNA Nicked DNA Sealed_DNA Sealed DNA DNA_AMP->Sealed_DNA 3'-OH attack AMP AMP Inhibitor This compound Inhibitor->LigA_AMP Inhibits Step 1

Caption: Mechanism of NAD+-dependent DNA ligase and inhibition by this compound.

Lagging_Strand_Synthesis Replication_Fork Replication Fork Primase Primase synthesizes RNA primers Replication_Fork->Primase DNA_Pol_III DNA Polymerase III extends primers Primase->DNA_Pol_III Okazaki_Fragments Fragment n Fragment n+1 DNA_Pol_III->Okazaki_Fragments DNA_Pol_I DNA Polymerase I replaces RNA primers with DNA Okazaki_Fragments->DNA_Pol_I Nicked_DNA Nicked DNA DNA_Pol_I->Nicked_DNA LigA DNA Ligase (LigA) seals nicks Nicked_DNA->LigA Continuous_Lagging_Strand Continuous Lagging Strand LigA->Continuous_Lagging_Strand Inhibitor This compound Inhibitor->LigA Inhibits

Caption: Role of DNA ligase in bacterial lagging strand synthesis.

Experimental_Workflow cluster_In_Vitro cluster_In_Cell cluster_Whole_Cell Start Start: Identify Inhibitor Candidate In_Vitro In Vitro Characterization Start->In_Vitro In_Cell In-Cell Activity In_Vitro->In_Cell Ligase_Assay DNA Ligase Inhibition Assay (IC50) Adenylation_Assay Adenylation Assay Whole_Cell Whole-Cell Efficacy In_Cell->Whole_Cell Okazaki_Assay Okazaki Fragment Accumulation Assay End Lead for Further Development Whole_Cell->End MIC_Assay MIC Determination Adenylation_Assay->Okazaki_Assay Okazaki_Assay->MIC_Assay

Caption: Experimental workflow for characterizing DNA ligase inhibitors.

References

Application Notes and Protocols for DNA Ligase Inhibitors in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

DNA ligases are essential enzymes that play a critical role in maintaining genomic integrity by catalyzing the formation of phosphodiester bonds to seal breaks in the DNA backbone.[1][2] These enzymes are vital for fundamental cellular processes, including DNA replication, repair, and recombination.[1][2] In human cells, three main DNA ligases have been identified: DNA ligase I, III, and IV, each with distinct but overlapping functions in nuclear and mitochondrial DNA metabolism.[3][4][5]

Due to their crucial role in cell proliferation and survival, DNA ligases have emerged as promising therapeutic targets, particularly in oncology.[3][5] Cancer cells, often characterized by increased replicative stress and defects in DNA damage response pathways, may exhibit heightened dependency on specific DNA ligase activities. Inhibition of these enzymes can lead to the accumulation of cytotoxic DNA lesions, ultimately inducing cell death or sensitizing cancer cells to conventional DNA-damaging agents like chemotherapy and radiation.[1][2][5]

This document provides detailed application notes and experimental protocols for the use of a representative DNA ligase inhibitor, referred to here as DNA Ligase-IN-1. The protocols are based on published studies of well-characterized DNA ligase inhibitors such as L67 and L189.[1][2][4]

Mechanism of Action

DNA ligation proceeds through a three-step mechanism.[1] First, the DNA ligase enzyme is adenylated by ATP. Second, the AMP moiety is transferred to the 5'-phosphate at the DNA nick. Finally, the ligase catalyzes a nucleophilic attack by the 3'-hydroxyl on the adenylated 5'-phosphate, forming a phosphodiester bond and releasing AMP. DNA ligase inhibitors, such as L67 and L189, are designed to interfere with this process. They often act as competitive inhibitors with respect to nicked DNA, binding to the DNA binding domain of the ligase and preventing it from engaging its substrate.[1][2][4]

DNA_Ligation_Pathway cluster_ligation DNA Ligation Cascade Ligase DNA Ligase AMP_Ligase Ligase-AMP Intermediate Ligase->AMP_Ligase ATP ATP ATP->Ligase Step 1: Adenylylation Nicked_DNA Nicked DNA AMP_Ligase->Nicked_DNA Step 2: AMP Transfer DNA_AMP DNA-AMP Intermediate Nicked_DNA->DNA_AMP Sealed_DNA Sealed DNA DNA_AMP->Sealed_DNA Step 3: Nick Sealing Inhibitor This compound Inhibitor->Ligase Inhibition

Caption: The three-step mechanism of DNA ligation and the point of inhibition.

Data Presentation

The inhibitory activity of various DNA ligase inhibitors has been quantified against purified human DNA ligases. The following table summarizes the IC50 values for representative inhibitors L67 and L189, demonstrating their different specificities.

InhibitorDNA Ligase I (IC50)DNA Ligase III (IC50)DNA Ligase IV (IC50)Reference
L67 10 µM10 µM> 100 µM[1][6]
L189 5 µM9 µM5 µM[4][7]

Experimental Protocols

Note: The following protocols are generalized for in-culture use of a representative DNA ligase inhibitor, "this compound". Researchers should optimize conditions for their specific cell lines and experimental setup. A stock solution of the inhibitor is typically prepared in DMSO at a concentration of 10 mM and stored at -20°C.[8]

Protocol 1: Cell Viability/Cytotoxicity Assay

This protocol determines the effect of this compound on cell proliferation and viability.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF7, HCT116)[4]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (10 mM stock in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, PrestoBlue, or CellTiter-Glo)

  • Plate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 2,000-5,000 cells per well in a 96-well plate in a final volume of 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Concentrations may range from 0.1 µM to 100 µM. Remove the medium from the wells and add 100 µL of the medium containing the desired concentration of the inhibitor. Include a vehicle control (DMSO) at the same concentration as the highest inhibitor dose.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.[7]

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions. Incubate for the recommended time.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis: Normalize the readings to the vehicle control to determine the percentage of cell viability. Plot the percentage of viability against the inhibitor concentration to determine the IC50 value.

Protocol 2: Chemosensitization Assay

This protocol evaluates the ability of this compound to sensitize cancer cells to a DNA-damaging agent (e.g., temozolomide (B1682018) (TMZ) or doxorubicin).[7][9]

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • This compound (10 mM stock in DMSO)

  • DNA-damaging agent (e.g., Temozolomide)

  • 96-well cell culture plates

  • Cell viability reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells as described in Protocol 1.

  • Compound Treatment: Treat cells with a sub-toxic concentration of this compound. This concentration should be determined from the cytotoxicity assay (typically below the IC20). Also, treat cells with a range of concentrations of the DNA-damaging agent, both alone and in combination with the sub-toxic dose of this compound. Include vehicle controls.

  • Incubation: Incubate the plates for 48-72 hours.

  • Viability Assessment and Data Acquisition: Follow steps 4 and 5 from Protocol 1.

  • Data Analysis: Compare the dose-response curves of the DNA-damaging agent in the presence and absence of this compound. A leftward shift in the dose-response curve for the combination treatment indicates chemosensitization.

Experimental_Workflow cluster_workflow Workflow for Testing DNA Ligase Inhibitors start Start seed_cells Seed Cells in 96-well Plates start->seed_cells treat_cells Treat with Inhibitor (and/or DNA damaging agent) seed_cells->treat_cells incubate Incubate (48-72 hours) treat_cells->incubate add_reagent Add Viability Reagent incubate->add_reagent read_plate Measure Signal (Absorbance/Fluorescence) add_reagent->read_plate analyze_data Data Analysis (IC50, Sensitization) read_plate->analyze_data end End analyze_data->end

Caption: A generalized workflow for in-culture testing of DNA ligase inhibitors.

Concluding Remarks

The provided protocols offer a foundational framework for investigating the cellular effects of DNA ligase inhibitors. As potent modulators of DNA replication and repair, these compounds represent a valuable class of tool compounds for basic research and are promising candidates for further development as anti-cancer therapeutics. Careful optimization of experimental conditions and appropriate controls are essential for obtaining robust and reproducible data.

References

Application Notes: Measuring the Inhibitory Activity of DNA Ligase-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

DNA ligases are essential enzymes that catalyze the formation of phosphodiester bonds, playing a critical role in DNA replication, repair, and recombination.[1][2][3] These enzymes are vital for maintaining genomic integrity.[3] Due to their fundamental role, particularly the differences between bacterial and human ligases, they have emerged as promising targets for the development of novel therapeutics, including antibacterial and anti-cancer agents.[4][5]

DNA ligase-IN-1 is a novel inhibitor targeting DNA ligase. To characterize its efficacy, it is crucial to determine its inhibitory concentration, often expressed as the half-maximal inhibitory concentration (IC50) in biochemical assays or as the Minimum Inhibitory Concentration (MIC) or half-maximal growth inhibition (GI50) in cell-based or microbiological assays. These application notes provide detailed protocols for assessing the inhibitory potential of this compound.

Mechanism of DNA Ligase Action

DNA ligation generally follows a three-step mechanism. First, the DNA ligase enzyme is adenylated by reacting with a cofactor, which is ATP for eukaryotic and viral ligases and NAD+ for most bacterial ligases.[2][6] This step forms a covalent ligase-AMP intermediate. Second, the AMP moiety is transferred to the 5'-phosphate end of a DNA nick. Finally, the ligase catalyzes a nucleophilic attack by the 3'-hydroxyl group on the adenylated 5'-phosphate, forming a phosphodiester bond and releasing AMP.[2][6][7]

DNA_Ligation_Pathway cluster_0 Step 1: Enzyme Adenylylation cluster_1 Step 2: AMP Transfer to DNA cluster_2 Step 3: Nick Sealing Ligase DNA Ligase Ligase_AMP Ligase-AMP Intermediate Ligase->Ligase_AMP Reaction with Cofactor ATP_NAD ATP (or NAD+) ATP_NAD->Ligase_AMP PPi_NMN PPi (or NMN) Ligase_AMP->PPi_NMN Ligase_AMP2 Ligase-AMP Intermediate Nicked_DNA Nicked DNA (5'-PO4, 3'-OH) DNA_AMP Adenylated DNA (5'-AMP) Nicked_DNA->DNA_AMP DNA_AMP2 Adenylated DNA (5'-AMP) Ligase_AMP2->DNA_AMP AMP Transfer Sealed_DNA Sealed DNA DNA_AMP2->Sealed_DNA Phosphodiester Bond Formation AMP AMP Sealed_DNA->AMP Release

Caption: The three-step mechanism of DNA ligation.

Principle of MIC/IC50 Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[8] For enzyme inhibitors like this compound targeting cellular processes, the concept is often adapted to measure the concentration that inhibits a biological process by a certain amount. In biochemical assays, the key metric is the IC50 , the concentration of an inhibitor that reduces the enzyme's activity by 50%. In cell-based assays, the metric might be the GI50 (concentration for 50% inhibition of cell growth) or EC50 (half-maximal effective concentration).

Several methodologies can be employed to measure the inhibition of DNA ligase activity:

  • Gel-Based Ligation Assays: These assays directly visualize the product of the ligation reaction—the joining of DNA fragments—on an agarose (B213101) or polyacrylamide gel.[9][10] The reduction in ligation product in the presence of an inhibitor is quantified to determine its potency. While reliable, this method is often low-throughput.[9]

  • Fluorescence-Based Assays: High-throughput screening is often facilitated by fluorescence-based methods. One common approach uses a DNA substrate labeled with a fluorophore and a quencher. Upon ligation, the structure of the DNA changes, altering the distance between the fluorophore and quencher, leading to a measurable change in fluorescence.[11]

  • Scintillation Proximity Assays (SPA): These are sensitive, high-throughput assays that can measure the incorporation of radiolabeled nucleotides during the ligation process. For instance, an assay can be designed to detect the transfer of radiolabeled AMP from the ligase-AMP complex to a DNA substrate.[12]

  • Cell-Based Viability/Proliferation Assays: To determine the effect of the inhibitor in a cellular context, cell viability assays (e.g., MTT, MTS, or CellTiter-Glo®) are used. These assays measure the metabolic activity of a cell population after treatment with various concentrations of the inhibitor, providing a measure of its cytostatic or cytotoxic effects.[4][13]

Experimental Protocols

Protocol 1: Biochemical IC50 Determination using a Gel-Based Ligation Assay

This protocol describes a standard method to determine the IC50 of this compound by measuring its effect on the ligation of a DNA substrate, with visualization by gel electrophoresis.

Materials:

  • Purified DNA Ligase (e.g., human DNA Ligase I or bacterial LigA)

  • This compound

  • DNA Substrate: A linearized plasmid or a synthetic oligonucleotide substrate with a single nick and 5'-phosphate and 3'-hydroxyl ends.

  • 10x DNA Ligase Reaction Buffer (composition varies by enzyme, but typically contains Tris-HCl, MgCl2, DTT, and ATP or NAD+)

  • Nuclease-free water

  • DNA loading dye

  • Agarose gel (1%) with a DNA stain (e.g., ethidium (B1194527) bromide or SYBR™ Safe)

  • TBE or TAE buffer for electrophoresis

  • Gel imaging system

Workflow Diagram:

Gel_Assay_Workflow A Prepare Serial Dilutions of this compound B Set Up Ligation Reactions: - Buffer - DNA Substrate - Inhibitor (or DMSO) - Nuclease-free Water A->B C Pre-incubate at Room Temperature (e.g., 10 minutes) B->C D Initiate Reaction by Adding DNA Ligase Enzyme C->D E Incubate at Optimal Temperature (e.g., 22°C for 1 hour or 16°C overnight) D->E F Stop Reaction (e.g., add EDTA or loading dye with SDS) E->F G Run Samples on Agarose Gel F->G H Visualize and Quantify Bands (Ligated vs. Unligated DNA) G->H I Calculate % Inhibition and Determine IC50 Value H->I

Caption: Workflow for a gel-based DNA ligase inhibition assay.

Procedure:

  • Prepare Inhibitor Dilutions: Prepare a 2-fold serial dilution of this compound in DMSO or an appropriate solvent. The final concentration range should span several orders of magnitude around the expected IC50.

  • Set Up Ligation Reactions: In microcentrifuge tubes, prepare the following reaction mixture (example for a 20 µL reaction):

    • 2 µL of 10x Ligase Buffer

    • 1 µL of DNA Substrate (e.g., 200 ng)

    • 1 µL of this compound dilution (or DMSO for the positive control)

    • Nuclease-free water to a volume of 19 µL

  • Pre-incubation: Gently mix and pre-incubate the reactions for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme or substrate.

  • Initiate Ligation: Add 1 µL of DNA ligase to each tube. For a negative control, add 1 µL of water instead of the enzyme.

  • Incubation: Incubate the reactions for a defined period (e.g., 1 hour at 22°C or overnight at 16°C). Incubation conditions should be optimized for the specific ligase being used.[14]

  • Stop Reaction: Terminate the reaction by adding 4 µL of DNA loading dye containing SDS or EDTA.

  • Gel Electrophoresis: Load the entire reaction mixture onto a 1% agarose gel. Run the gel until adequate separation of ligated and unligated DNA is achieved.

  • Data Analysis:

    • Image the gel and quantify the band intensities for the ligated product and the unligated substrate.

    • Calculate the percentage of ligation for each inhibitor concentration relative to the positive control (no inhibitor).

    • Calculate the percent inhibition: 100 - (% Ligation).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based GI50 Determination using a Cell Viability Assay

This protocol determines the effect of this compound on the proliferation of a human cancer cell line, which is a common approach for evaluating potential anti-cancer agents that target DNA repair or replication.[4][15]

Materials:

  • Human cell line (e.g., HeLa or HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well clear-bottom cell culture plates

  • This compound

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Plate reader capable of measuring luminescence

Workflow Diagram:

Cell_Assay_Workflow A Seed Cells in a 96-well Plate (e.g., 5,000 cells/well) B Incubate for 24 hours to Allow Attachment A->B C Prepare Serial Dilutions of this compound in Culture Medium B->C D Treat Cells with Inhibitor (Varying Concentrations) C->D E Incubate for 72 hours D->E F Add Cell Viability Reagent (e.g., CellTiter-Glo®) E->F G Incubate as per Reagent Protocol (e.g., 10 minutes at RT) F->G H Measure Signal (Luminescence) G->H I Calculate % Viability and Determine GI50 Value H->I

Caption: Workflow for a cell-based growth inhibition assay.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor (or vehicle control).

  • Incubation: Incubate the plate for 72 hours under standard culture conditions.

  • Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of the reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent viability for each concentration relative to the vehicle-treated control wells.

    • Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the GI50 value.

Data Presentation

Quantitative data should be summarized in clear, structured tables. Below are templates for presenting the results for this compound and comparative data from known inhibitors.

Table 1: Comparative Inhibitory Activity of Known DNA Ligase Inhibitors (Note: Data is illustrative, based on published findings for inhibitors L67, L82, and L189)[13][15]

CompoundTarget Ligase(s)Inhibition TypeIC50 (Biochemical Assay)Cellular Effect
L82 DNA Ligase IUncompetitive~10 µMCytostatic
L67 DNA Ligases I & IIICompetitive~15 µMCytotoxic
L189 DNA Ligases I, III, IVCompetitive~20 µMCytotoxic

Table 2: Template for Biochemical IC50 Data for this compound

Target EnzymeDNA SubstrateAssay TypeReplicates (n)IC50 (µM) ± SD
Human DNA Ligase INicked dsDNAGel-Based3[Insert Value]
E. coli LigANicked dsDNAFluorescence3[Insert Value]

Table 3: Template for Cell-Based GI50 Data for this compound

Cell LineAssay TypeTreatment DurationReplicates (n)GI50 (µM) ± SD
HCT116 (Colon)CellTiter-Glo®72 hours3[Insert Value]
HeLa (Cervical)CellTiter-Glo®72 hours3[Insert Value]

References

Application Notes and Protocols: Utilizing a DNA Ligase Inhibitor in High-Throughput Screening for Novel Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic-resistant bacteria poses a significant threat to global health. Consequently, there is an urgent need to discover and develop novel antibiotics with new mechanisms of action. Bacterial DNA ligase (LigA) represents a promising target for the development of new antibacterial agents.[1][2] This enzyme is essential for bacterial DNA replication, recombination, and repair.[3][4] Critically, bacterial DNA ligases are NAD+-dependent, distinguishing them from the ATP-dependent DNA ligases found in humans, which allows for the development of selective inhibitors with potentially fewer side effects.[2]

This document provides a detailed protocol for utilizing a DNA ligase inhibitor, referred to herein as DNA ligase-IN-1, in a high-throughput screening (HTS) campaign to identify new potential antibiotics. The described methodology is based on a robust fluorescence resonance energy transfer (FRET)-based assay suitable for HTS.[1][5]

Principle of the High-Throughput Screening Assay

The primary screening assay is a FRET-based method that measures the activity of DNA ligase.[1][5] The assay utilizes a DNA substrate composed of three oligonucleotides. Two of these oligonucleotides are labeled with a FRET donor and acceptor pair, respectively, and are annealed to a longer, unlabeled template strand, creating a single-stranded nick. When the DNA ligase seals this nick, the donor and acceptor fluorophores are brought into close and stable proximity on the same DNA strand, resulting in a high FRET signal. In the presence of an inhibitor like this compound, the ligation reaction is impeded, leading to a decrease in the FRET signal. This change in fluorescence intensity is used to identify potential inhibitors from a large compound library.

Signaling Pathway: The Role of DNA Ligase in Bacterial DNA Replication

Bacterial DNA ligase plays a crucial role in joining Okazaki fragments during lagging strand DNA synthesis. The enzyme catalyzes the formation of a phosphodiester bond to seal the nicks in the DNA backbone, an essential step for maintaining genomic integrity.

DNA_Ligase_Pathway cluster_replication_fork Replication Fork cluster_ligation Ligation Process Lagging_Strand Lagging Strand Synthesis Okazaki_Fragments Okazaki Fragments Lagging_Strand->Okazaki_Fragments Discontinuous synthesis Nicked_DNA Nicked DNA Backbone Okazaki_Fragments->Nicked_DNA Creates nicks between fragments DNA_Ligase Bacterial DNA Ligase (LigA) Nicked_DNA->DNA_Ligase Binds to nick Sealed_DNA Sealed DNA DNA_Ligase->Sealed_DNA Catalyzes phosphodiester bond formation NAD NAD+ NAD->DNA_Ligase Provides energy DNA_Ligase_IN_1 This compound (Inhibitor) DNA_Ligase_IN_1->DNA_Ligase Inhibits activity Hit_Validation_Workflow Primary_HTS Primary HTS (FRET-based Assay) Hit_Identification Hit Identification (>50% Inhibition) Primary_HTS->Hit_Identification Dose_Response Dose-Response Assay (IC₅₀ Determination) Hit_Identification->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., Gel-based Ligation) Dose_Response->Orthogonal_Assay Confirm hits Selectivity_Assay Selectivity Assay (vs. Human DNA Ligase) Orthogonal_Assay->Selectivity_Assay Validate specificity Mechanism_of_Action Mechanism of Action Studies (e.g., Kinetics) Selectivity_Assay->Mechanism_of_Action Cell_Based_Assay Whole-Cell Antibacterial Assay (MIC Determination) Mechanism_of_Action->Cell_Based_Assay Lead_Candidate Lead Candidate Cell_Based_Assay->Lead_Candidate

References

Troubleshooting & Optimization

Addressing solubility issues of DNA ligase-IN-1 in experimental assays.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DNA ligase-IN-1. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly those related to the solubility of this inhibitor in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is an inhibitor of bacterial NAD+-dependent DNA ligase (LigA). Its primary application is in antibacterial research, where it has been shown to effectively inhibit the growth of bacteria such as Staphylococcus aureus in vitro.[1]

Q2: I'm having trouble dissolving this compound. What is the recommended solvent?

For many poorly water-soluble small molecule inhibitors, the recommended starting solvent is high-purity dimethyl sulfoxide (B87167) (DMSO). It is advisable to first prepare a high-concentration stock solution in 100% DMSO. From this stock, you can make further dilutions into your aqueous experimental buffers or cell culture media.

Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer or media. What can I do to prevent this?

Precipitation upon dilution into an aqueous environment is a common issue for hydrophobic compounds and is often referred to as "crashing out." This occurs because the compound is significantly less soluble in the aqueous buffer than in the concentrated DMSO stock. To mitigate this, consider the following strategies:

  • Stepwise Dilution: Instead of a single large dilution, perform a serial or stepwise dilution. This gradual change in the solvent environment can help keep the compound in solution.

  • Lower Final Concentration: The most direct approach is to use a lower final concentration of this compound in your assay. It's crucial to determine the maximum soluble concentration in your specific experimental medium.

  • Use Pre-warmed Media: Adding the compound to pre-warmed (e.g., 37°C) media can improve solubility.

  • Vortexing During Dilution: Add the stock solution dropwise to the aqueous buffer while gently vortexing or swirling to ensure rapid and even dispersion.

Q4: What is the maximum concentration of DMSO that is safe for my cell-based assays?

To avoid solvent-induced toxicity or off-target effects, the final concentration of DMSO in cell culture should be kept as low as possible, typically below 0.5%, and ideally below 0.1%. It is essential to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.

Troubleshooting Guide: Solubility Issues with this compound

This guide provides a systematic approach to troubleshooting precipitation issues encountered when preparing this compound for experimental assays.

Problem Potential Cause Recommended Solution
Precipitate forms immediately upon dilution of DMSO stock in aqueous buffer/media. The final concentration of this compound exceeds its aqueous solubility limit.Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific medium.
Rapid solvent exchange from organic to aqueous environment.Perform a stepwise dilution. Add the DMSO stock dropwise to pre-warmed media while vortexing.
DMSO stock solution appears cloudy or contains visible particles. The compound has precipitated out of the stock solution due to improper storage or the concentration is too high.Visually inspect the stock solution before use. If a precipitate is present, gently warm the vial (e.g., in a 37°C water bath) and vortex vigorously to attempt redissolution. Prepare fresh stock solutions more frequently and consider a lower stock concentration.
Precipitation occurs over time in the incubator. The compound is unstable in the aqueous environment at 37°C.Reduce the incubation time of the experiment if possible.
Evaporation of media in long-term cultures, leading to increased compound concentration.Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal the plates with a gas-permeable membrane.
Interaction with media components (e.g., salts, proteins in serum).Try reducing the percentage of serum in the media, being mindful of the potential impact on cell health.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

This protocol describes the standard method for preparing a concentrated stock solution.

Materials:

  • This compound (solid powder)

  • High-purity, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of this compound (Molecular Weight: 255.23 g/mol ): Mass (mg) = 0.010 mol/L * 0.001 L * 255.23 g/mol * 1000 mg/g = 2.55 mg

  • Weigh Compound: Accurately weigh 2.55 mg of this compound using an analytical balance and transfer it to a sterile vial.

  • Dissolution: Add 1 mL of sterile DMSO to the vial.

  • Solubilization: Vortex the solution vigorously until the compound is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.

  • Visual Inspection: Ensure the solution is clear and free of any visible particles.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Dilution of this compound for a Cell-Based Assay

This protocol provides a method for diluting the DMSO stock solution into cell culture medium to minimize precipitation.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile microcentrifuge tubes

  • Calibrated pipettes and sterile tips

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Prepare Intermediate Dilution (Optional but Recommended):

    • In a sterile microcentrifuge tube, prepare an intermediate dilution by adding a small volume of the 10 mM stock to pre-warmed media. For example, add 10 µL of the 10 mM stock to 990 µL of media to create a 100 µM solution. Vortex gently.

  • Prepare Final Working Solution:

    • Add the appropriate volume of the intermediate dilution (or the primary stock if not preparing an intermediate) to a larger volume of pre-warmed media to achieve the desired final concentration. For instance, to obtain a 1 µM final concentration, add 10 µL of the 100 µM intermediate solution to 990 µL of media.

  • Mixing: Add the inhibitor solution to the media dropwise while gently vortexing to ensure rapid and uniform mixing.

  • Final Check: Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Visual Diagrams

experimental_workflow Experimental Workflow for Preparing this compound Working Solutions cluster_stock Stock Solution Preparation cluster_dilution Working Solution Preparation weigh Weigh Solid This compound add_dmso Add 100% DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve store Aliquot and Store at -20°C / -80°C dissolve->store thaw Thaw Stock Solution store->thaw Begin Experiment dilute Add Stock to Buffer/Media (Stepwise, while vortexing) thaw->dilute prewarm Pre-warm Aqueous Buffer/Media to 37°C prewarm->dilute inspect Visually Inspect for Precipitation dilute->inspect ready Ready for Assay inspect->ready Solution is Clear troubleshoot Troubleshoot (See Guide) inspect->troubleshoot Precipitate Observed

Caption: Workflow for preparing this compound solutions.

troubleshooting_logic Troubleshooting Logic for Compound Precipitation start Precipitation Observed in Assay check_stock Is the DMSO stock solution clear? start->check_stock check_conc Is the final concentration too high? check_stock->check_conc Yes re_dissolve Warm and vortex stock solution check_stock->re_dissolve No check_dilution Was the dilution performed correctly? check_conc->check_dilution No lower_conc Lower the final concentration check_conc->lower_conc Yes check_media Are there interactions with media components? check_dilution->check_media Yes optimize_dilution Use stepwise dilution into pre-warmed media check_dilution->optimize_dilution No modify_media Reduce serum or use alternative media check_media->modify_media Potentially re_dissolve->start Re-attempt lower_conc->start Re-attempt optimize_dilution->start Re-attempt modify_media->start Re-attempt

Caption: Decision tree for troubleshooting precipitation.

References

Technical Support Center: DNA Ligase-IN-1 and Related Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for DNA ligase inhibitors. This resource is designed for researchers, scientists, and drug development professionals working with DNA ligase inhibitors, with a specific focus on DNA ligase-IN-1. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a small molecule inhibitor that specifically targets the bacterial NAD+-dependent DNA ligase (LigA).[1] It has been shown to effectively inhibit the growth of bacteria such as Staphylococcus aureus in vitro.[1] It is important to note that this compound is selective for bacterial ligases and does not show significant inhibitory activity against human ATP-dependent DNA ligases like DNA ligase I or T4 DNA ligase.

Q2: What are the key differences between bacterial and human DNA ligases?

Bacterial and human DNA ligases differ primarily in their cofactor requirement. Most bacterial DNA ligases, including LigA, are NAD+ (Nicotinamide Adenine (B156593) Dinucleotide) dependent.[2][3] In contrast, eukaryotic DNA ligases, including the three human DNA ligases (LIG1, LIG3, and LIG4), are ATP (Adenosine Triphosphate) dependent.[4][5] This fundamental difference in the active site allows for the development of specific inhibitors, like this compound, that target bacterial ligases without affecting their human counterparts, making them attractive candidates for antibacterial drug development.[3]

Q3: Are there inhibitors available for human DNA ligases?

Yes, several small molecule inhibitors targeting human DNA ligases have been developed and are being investigated, primarily for their potential as anti-cancer agents.[6][7] Notable examples include:

  • L67: Inhibits both DNA ligase I and DNA ligase III.[8]

  • L82-G17: A selective inhibitor of DNA ligase I.[8]

  • L189: Inhibits DNA ligases I, III, and IV.[7]

These inhibitors have been shown to be cytotoxic to cancer cells and can sensitize them to DNA damaging agents.[4][7]

Q4: What are the potential therapeutic applications of inhibiting DNA ligases?

Inhibiting DNA ligases presents promising therapeutic strategies:

  • Antibacterial Agents: Specific inhibitors of bacterial NAD+-dependent DNA ligases, such as this compound, are being explored as novel antibiotics.[1][9] Since DNA ligation is essential for bacterial DNA replication and repair, its inhibition leads to bacterial cell death.[9]

  • Cancer Therapy: Human DNA ligases, particularly DNA ligase I and III, are often overexpressed in cancer cells.[4][6] Inhibiting these ligases can disrupt DNA replication and repair in rapidly dividing cancer cells, leading to cell death.[7] Furthermore, combining DNA ligase inhibitors with DNA-damaging chemotherapeutics or radiation can enhance the efficacy of these treatments by preventing cancer cells from repairing the induced DNA damage.[4][6][7]

Troubleshooting Guide

This guide addresses common issues that may arise when working with this compound and other small molecule DNA ligase inhibitors.

Problem Possible Cause Suggested Solution
Low or no inhibition of bacterial growth with this compound Inhibitor Precipitation: this compound may have limited solubility in aqueous media.Prepare a fresh, concentrated stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it into the culture medium. Ensure the final solvent concentration is not toxic to the bacteria. Perform a solubility test before the experiment.
Inhibitor Degradation: The inhibitor may be unstable under the experimental conditions (e.g., temperature, pH).Store the stock solution at the recommended temperature, protected from light. Prepare fresh dilutions for each experiment. Check the supplier's data sheet for stability information.
Incorrect Inhibitor Concentration: The concentration used may be too low to effectively inhibit the target.Perform a dose-response experiment to determine the optimal inhibitory concentration (e.g., MIC or IC50).
Bacterial Resistance: The bacterial strain may have intrinsic or acquired resistance mechanisms.Use a sensitive control strain to verify the inhibitor's activity. Consider investigating potential resistance mechanisms if the control strain is inhibited but the experimental strain is not.
High background in in vitro ligation assays with inhibitors Non-specific Inhibition: The inhibitor may be interacting with other components of the assay.Include appropriate controls, such as a reaction without the ligase, to assess background signal. Test the inhibitor against a different type of ligase (e.g., T4 DNA ligase if targeting a human ligase) to check for specificity.
Contaminants in DNA Preparation: Impurities like salts or EDTA in the DNA prep can interfere with the ligation reaction.[10][11][12]Purify the DNA fragments thoroughly before use.[10][11]
Inconsistent results between experiments Variability in Reagent Preparation: Inconsistent concentrations of the inhibitor, ligase, or DNA.Prepare master mixes for your reactions to ensure consistency. Always use freshly prepared dilutions of the inhibitor.
Freeze-thaw Cycles of Buffers: ATP in ligase buffers is sensitive to multiple freeze-thaw cycles, which can reduce ligation efficiency.[10][11][12]Aliquot the ligase buffer upon receipt and thaw a fresh aliquot for each experiment.[13]
Cytotoxicity in cell-based assays with human DNA ligase inhibitors Off-target Effects: The inhibitor may be affecting other cellular targets besides the intended DNA ligase.Perform target validation experiments, such as using siRNA to knockdown the target ligase and observe if the phenotype mimics inhibitor treatment. Conduct whole-genome or proteome-wide screens to identify potential off-target interactions.
Solvent Toxicity: The solvent used to dissolve the inhibitor (e.g., DMSO) may be toxic to the cells at the concentration used.Always include a vehicle control (cells treated with the same concentration of solvent without the inhibitor) to assess solvent toxicity. Keep the final solvent concentration as low as possible.

Quantitative Data

The following tables summarize key quantitative data for various DNA ligase inhibitors.

Table 1: Inhibitory Activity of this compound

Target Organism Inhibitor Activity Reference
NAD+-dependent DNA ligase (LigA)Staphylococcus aureusThis compoundEffective growth inhibition[1]

Table 2: IC50 Values of Selected Human DNA Ligase Inhibitors

Inhibitor Target Ligase(s) Cell Line IC50 (µM) Effect Reference
L67DNA Ligase I & IIIMCF7, HeLa, HCT116~10-20Cytotoxic[7]
L82DNA Ligase IMCF7, HeLa, HCT116>50Cytostatic[7]
L189DNA Ligase I, III & IVMCF7, HeLa, HCT116~20-40Cytotoxic[7]

Experimental Protocols

1. Protocol: Bacterial Growth Inhibition Assay using this compound

This protocol is a general guideline for determining the minimum inhibitory concentration (MIC) of this compound against a bacterial strain like S. aureus.

  • Prepare this compound Stock Solution: Dissolve this compound in sterile DMSO to a high concentration (e.g., 10 mg/mL).

  • Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into an appropriate liquid medium (e.g., Tryptic Soy Broth) and incubate overnight at 37°C with shaking.

  • Standardize Bacterial Inoculum: Dilute the overnight culture in fresh medium to achieve a starting optical density (OD600) of approximately 0.05-0.1.

  • Prepare Serial Dilutions of the Inhibitor: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in the liquid medium to achieve a range of desired final concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria with no inhibitor) and a negative control (medium only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the inhibitor at which no visible bacterial growth is observed. This can be assessed visually or by measuring the OD600 of each well using a plate reader.

2. Protocol: In Vitro DNA Ligation Assay with a Human DNA Ligase Inhibitor

This protocol outlines a basic method to assess the inhibitory effect of a compound on human DNA ligase I activity.

  • Prepare Substrate: A common substrate is a double-stranded DNA molecule with a single-strand nick containing a 5'-phosphate and a 3'-hydroxyl group.

  • Prepare Reaction Mixture: In a microcentrifuge tube, combine the following on ice:

    • Nuclease-free water

    • 10x DNA Ligase Reaction Buffer (containing ATP and MgCl2)

    • DNA substrate

    • The DNA ligase inhibitor at various concentrations (or DMSO as a vehicle control)

  • Enzyme Addition: Add a known amount of purified human DNA ligase I to the reaction mixture.

  • Incubation: Incubate the reaction at the optimal temperature for the ligase (e.g., 25°C or 37°C) for a specific time (e.g., 30 minutes).

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA-containing loading dye) and placing it on ice.

  • Analysis: Analyze the ligation products by denaturing polyacrylamide gel electrophoresis (PAGE) followed by autoradiography (if using a radiolabeled substrate) or fluorescence imaging (if using a fluorescently labeled substrate). The amount of ligated product will be inversely proportional to the inhibitor's activity.

Signaling Pathways and Mechanisms of Action

DNA Ligation: A Three-Step Mechanism

DNA ligases catalyze the formation of a phosphodiester bond to seal nicks in the DNA backbone through a three-step mechanism. This process is crucial for DNA replication (joining Okazaki fragments) and various DNA repair pathways.

DNA_Ligation_Mechanism cluster_step1 Step 1: Adenylylation of Ligase cluster_step2 Step 2: AMP Transfer to DNA cluster_step3 Step 3: Phosphodiester Bond Formation Ligase DNA Ligase Ligase_AMP Ligase-AMP Intermediate Ligase->Ligase_AMP Cofactor ATP (Eukaryotes) or NAD+ (Bacteria) Cofactor->Ligase_AMP Nicked_DNA Nicked DNA (5'-PO4) DNA_AMP DNA-AMP Intermediate Nicked_DNA->DNA_AMP Ligase_AMP2->DNA_AMP AMP Transfer Sealed_DNA Sealed DNA DNA_AMP2->Sealed_DNA 3'-OH attack AMP AMP Sealed_DNA->AMP Release

Caption: The three-step catalytic mechanism of DNA ligase.

Inhibition of DNA Ligase and its Cellular Consequences

Inhibitors of DNA ligase, such as this compound in bacteria or L-series inhibitors in human cells, disrupt the essential process of DNA ligation. This disruption leads to the accumulation of DNA strand breaks, which can trigger various downstream cellular responses, including cell cycle arrest and apoptosis.

Ligase_Inhibition_Pathway cluster_process Cellular Processes Replication DNA Replication (Okazaki Fragment Maturation) Ligase DNA Ligase Replication->Ligase Repair DNA Repair (BER, NER, etc.) Repair->Ligase Breaks Accumulation of DNA Strand Breaks Ligase->Breaks Failure to seal nicks Inhibitor DNA Ligase Inhibitor (e.g., this compound) Inhibitor->Ligase Inhibition Checkpoint Cell Cycle Checkpoint Activation (e.g., G2/M) Breaks->Checkpoint Triggers Apoptosis Apoptosis Checkpoint->Apoptosis Leads to

Caption: Cellular consequences of DNA ligase inhibition.

Experimental Workflow for Screening DNA Ligase Inhibitors

A typical workflow for identifying and characterizing novel DNA ligase inhibitors involves a combination of in silico, in vitro, and cell-based assays.

Inhibitor_Screening_Workflow start Start: Compound Library in_silico In Silico Screening (Virtual Docking) start->in_silico in_vitro In Vitro Biochemical Assays (Ligation Inhibition, IC50) in_silico->in_vitro Hit Compounds cell_based Cell-Based Assays (Cytotoxicity, Growth Inhibition) in_vitro->cell_based Active Compounds off_target Off-Target & Mechanism Studies cell_based->off_target lead_optimization Lead Optimization off_target->lead_optimization

Caption: A general workflow for the discovery and development of DNA ligase inhibitors.

References

Technical Support Center: Enhancing the In Vivo Stability of DNA Ligase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guide

This guide addresses common challenges encountered during the in vivo evaluation of small molecule DNA ligase inhibitors.

Issue/Question Potential Causes Troubleshooting Steps & Solutions
Q1: LIG-IN-1 shows poor efficacy in animal models despite high in vitro potency. 1. Low Bioavailability: The compound may have poor absorption, high first-pass metabolism, or rapid excretion. 2. Instability: The inhibitor may be unstable in physiological conditions (e.g., plasma, tissues). 3. Off-target Effects: In vivo metabolites may have altered or no activity.1. Assess Physicochemical Properties: Determine the kinetic solubility of LIG-IN-1 to ensure it doesn't precipitate upon administration.[1] 2. Formulation Optimization: Experiment with different delivery vehicles or co-solvent systems to improve solubility and absorption.[1] 3. Pharmacokinetic (PK) Studies: Conduct PK studies to determine the half-life, clearance, and metabolic profile of LIG-IN-1. 4. Metabolite Analysis: Identify major metabolites and assess their activity against DNA ligase.
Q2: High variability in efficacy is observed between individual animals. 1. Inconsistent Dosing: Inaccurate preparation or administration of the dosing solution. 2. Animal-to-Animal Variation: Differences in metabolism or health status of the animals. 3. Formulation Instability: The dosing formulation may not be homogenous or stable over time.1. Standardize Dosing Procedure: Ensure accurate and consistent preparation and administration of LIG-IN-1. 2. Increase Sample Size: Use a sufficient number of animals per group to account for biological variability. 3. Pre-formulation Stability: Assess the stability of the dosing formulation under the conditions of use.
Q3: LIG-IN-1 precipitates in the dosing solution upon preparation. 1. Poor Aqueous Solubility: The compound's solubility in the chosen vehicle is too low for the desired concentration.[1] 2. pH Sensitivity: The solubility of ionizable compounds can be highly dependent on the pH of the solution.[1]1. Decrease Final Concentration: If possible, lower the concentration of LIG-IN-1 in the dosing solution.[1] 2. Optimize Solvent System: Use a co-solvent system (e.g., DMSO, PEG, Tween 80) to improve solubility. Always include a vehicle control group in your experiments.[1] 3. Adjust pH: Experiment with different pH values for the buffer to find the optimal range for solubility.[1] 4. Prepare Fresh Solutions: Do not use solutions that have precipitated. Prepare fresh dilutions immediately before use.[1]

Frequently Asked Questions (FAQs)

Formulation and Administration

Q4: What is the maximum recommended concentration of DMSO for in vivo studies?

The tolerance to DMSO can vary depending on the animal model and route of administration. As a general guideline, for intravenous (IV) administration, the concentration of DMSO should be kept as low as possible, ideally below 10%. For intraperitoneal (IP) and oral (PO) routes, higher concentrations may be tolerated, but it is crucial to perform toxicity studies and include a vehicle control group to assess any potential side effects of the solvent.

Q5: How can I improve the half-life of my small molecule inhibitor in vivo?

Several strategies can be employed to enhance the in vivo half-life of a small molecule inhibitor:

  • Structural Modification: Introduce chemical modifications to block sites of metabolism. Designing more rigid chemical structures can reduce metabolic liabilities.[2]

  • Formulation Strategies: Utilize sustained-release formulations or nanoparticle delivery systems.

  • Conjugation: Attach the inhibitor to larger molecules like polyethylene (B3416737) glycol (PEG) or albumin-binding moieties to reduce renal clearance and extend circulation time.[3][4]

Stability and Storage

Q6: How should I store the solid compound and stock solutions of LIG-IN-1?

For long-term stability, solid forms of small molecule inhibitors should generally be stored at -20°C.[1] Stock solutions, typically prepared in a solvent like DMSO, should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. It is recommended to check the product datasheet for specific storage instructions.

Q7: How can I assess the stability of LIG-IN-1 in plasma?

An in vitro plasma stability assay can be performed. The compound is incubated in plasma from the relevant species (e.g., mouse, rat, human) at 37°C. Aliquots are taken at different time points, and the concentration of the remaining compound is quantified by LC-MS/MS. This will provide an estimate of the compound's metabolic stability.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This protocol provides a method to determine the kinetic solubility of a small molecule inhibitor in an aqueous buffer.[1]

Materials:

  • LIG-IN-1

  • 100% DMSO

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well plate

  • Plate reader capable of detecting light scattering or turbidity

Procedure:

  • Prepare Stock Solution: Dissolve LIG-IN-1 in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).[1]

  • Serial Dilution: Perform a serial dilution of the stock solution in DMSO.

  • Dilution in Aqueous Buffer: Add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of the aqueous buffer in a 96-well plate.[1] This will create a range of final compound concentrations with a consistent final DMSO concentration.

  • Incubation and Measurement: Incubate the plate at room temperature for a set period (e.g., 1-2 hours). Measure the absorbance or light scattering at a specific wavelength (e.g., 620 nm) to detect precipitation.

  • Determine Kinetic Solubility: The highest concentration that remains clear (i.e., does not show a significant increase in absorbance/scattering) is the approximate kinetic solubility.[1]

Protocol 2: In Vitro Plasma Stability Assay

This protocol outlines a procedure to evaluate the metabolic stability of a small molecule inhibitor in plasma.

Materials:

  • LIG-IN-1

  • Plasma (from the species of interest, e.g., mouse, human)

  • Incubator at 37°C

  • Quenching solution (e.g., cold acetonitrile (B52724) with an internal standard)

  • LC-MS/MS system

Procedure:

  • Prepare Working Solution: Prepare a solution of LIG-IN-1 in a suitable solvent (e.g., DMSO).

  • Incubation: Pre-warm the plasma to 37°C. Initiate the reaction by adding a small volume of the LIG-IN-1 working solution to the plasma to achieve the desired final concentration.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma-compound mixture.

  • Quench Reaction: Immediately add the aliquot to a tube containing the cold quenching solution to stop metabolic activity and precipitate proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the concentration of LIG-IN-1 in the supernatant using a validated LC-MS/MS method.

  • Data Analysis: Plot the percentage of remaining LIG-IN-1 against time. From this, the half-life (t½) and intrinsic clearance can be calculated.

Visualizations

Experimental_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Formulation & Dosing cluster_2 Phase 3: In Vivo Evaluation a Kinetic Solubility Assay b In Vitro Plasma Stability Assay a->b c Metabolite Identification (in vitro) b->c d Formulation Development c->d Proceed if stable e Dose Range Finding (Toxicity) d->e f Pharmacokinetic (PK) Study e->f Select doses g Efficacy Study in Animal Model f->g h Pharmacodynamic (PD) Analysis g->h i Data Interpretation & Iteration h->i Analyze results

Caption: Experimental workflow for assessing and improving the in vivo stability of LIG-IN-1.

Troubleshooting_Flowchart start Poor In Vivo Efficacy q1 Is the compound soluble in the formulation? start->q1 sol1 Optimize formulation (co-solvents, pH) q1->sol1 No q2 Is the compound stable in plasma? q1->q2 Yes sol1->q1 sol2 Structural modification to block metabolism q2->sol2 No q3 Is bioavailability adequate? q2->q3 Yes sol2->q2 sol3 Consider alternative routes of administration q3->sol3 No end Re-evaluate In Vivo Efficacy q3->end Yes sol3->end

Caption: Decision-making flowchart for troubleshooting LIG-IN-1 in vivo stability issues.

Factors_Affecting_Stability cluster_physicochemical Physicochemical Properties cluster_biological Biological Factors cluster_formulation Formulation & Administration center In Vivo Stability of LIG-IN-1 solubility Solubility center->solubility logP LogP / LogD center->logP pKa pKa center->pKa metabolism Metabolism (e.g., CYP enzymes) center->metabolism plasma_binding Plasma Protein Binding center->plasma_binding excretion Excretion (Renal/Hepatic) center->excretion vehicle Vehicle/Excipients center->vehicle route Route of Administration center->route

References

Technical Support Center: Overcoming Off-Target Effects of DNA Ligase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome the off-target effects of DNA ligase inhibitors. Given the limited specific information available for a compound generically named "DNA ligase-IN-1," this guide will focus on general principles and strategies applicable to small molecule inhibitors of DNA ligases, using well-characterized examples such as L67, L82, and L189 where appropriate.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of off-target effects with DNA ligase inhibitors?

A1: Off-target effects of DNA ligase inhibitors can arise from several factors:

  • Structural similarity between ligases: Human cells express three main DNA ligases (LIG1, LIG3, and LIG4) that share structural similarities in their catalytic domains. An inhibitor designed for one ligase may bind to others.[1]

  • Interaction with other proteins: Small molecules can bind to proteins other than the intended target that have compatible binding pockets.

  • High inhibitor concentrations: Using concentrations significantly above the half-maximal inhibitory concentration (IC50) can lead to non-specific binding and toxicity.[2]

  • Metabolite activity: The metabolic breakdown of the inhibitor by cells can produce active metabolites with their own off-target effects.[2]

  • Compound instability: Degradation of the inhibitor in cell culture media can lead to the formation of reactive species.

Q2: How can I determine if the observed cellular phenotype is due to an off-target effect?

A2: Several experimental approaches can help distinguish on-target from off-target effects:

  • Use of multiple, structurally distinct inhibitors: Observing the same phenotype with different inhibitors targeting the same enzyme provides stronger evidence for an on-target effect.

  • Rescue experiments: If the inhibitor targets a specific DNA ligase, expressing an inhibitor-resistant mutant of that ligase should rescue the observed phenotype.

  • Cell-free assays: Confirm the inhibitor's activity and specificity on purified DNA ligase enzymes in biochemical assays.[3]

  • Cellular thermal shift assay (CETSA): This method can be used to verify direct binding of the inhibitor to the target protein in a cellular context.

  • Proteomics approaches: Techniques like chemical proteomics can identify the full spectrum of protein targets for a given inhibitor.[4]

Q3: What are the initial steps to reduce off-target effects in my cell-based experiments?

A3: To minimize off-target effects, consider the following:

  • Dose-response curve: Perform a dose-response experiment to determine the minimal effective concentration of the inhibitor that produces the desired on-target phenotype.[2]

  • Time-course experiment: Limit the duration of inhibitor exposure to the minimum time required to observe the on-target effect.

  • Use of appropriate controls: Always include a vehicle-only (e.g., DMSO) control and, if possible, a negative control compound that is structurally similar but inactive.[5]

  • Confirm inhibitor stability: Assess the stability of your inhibitor in your specific cell culture medium over the course of the experiment.[6]

Troubleshooting Guide

This guide addresses specific issues you might encounter when using DNA ligase inhibitors.

Problem Possible Cause Suggested Solution
High levels of unexpected cell death or toxicity. The inhibitor concentration is too high, leading to widespread off-target effects.[2]Perform a dose-response titration to identify the lowest effective concentration. Reduce the incubation time with the inhibitor.
The inhibitor is targeting other essential cellular processes.Use a more specific inhibitor if available. Employ orthogonal validation methods (e.g., RNAi) to confirm that the phenotype is due to inhibition of the target ligase.
Solvent toxicity (e.g., DMSO).Ensure the final solvent concentration is within the tolerated range for your cell line (typically <0.5%).[2]
Inconsistent or irreproducible results. Inhibitor instability in culture medium.Prepare fresh inhibitor solutions for each experiment. Test the stability of the inhibitor in your specific medium at 37°C over time.[6]
Off-target effects are confounding the results.Use a lower, more specific concentration of the inhibitor. Validate key findings with a second, structurally different inhibitor for the same target.
Cell line variability.Ensure consistent cell passage number and confluency between experiments.
Observed phenotype does not match the known function of the target DNA ligase. The phenotype is due to an off-target effect.Perform target validation experiments such as genetic knockdown (siRNA/shRNA) of the target ligase to see if it phenocopies the inhibitor's effect.
The inhibitor has unknown activities.Use chemical proteomics to identify all cellular targets of the inhibitor.[4]
Inhibitor shows lower than expected potency in cellular assays compared to biochemical assays. Poor cell permeability of the inhibitor.Use methods to assess cell permeability (e.g., parallel artificial membrane permeability assay - PAMPA).
Active efflux of the inhibitor from cells.Co-incubate with known efflux pump inhibitors to see if potency is restored.
Rapid metabolism of the inhibitor.Analyze inhibitor concentration in the cell lysate and supernatant over time using LC-MS.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) of several known DNA ligase inhibitors against different human DNA ligases. This data can help in selecting an appropriate inhibitor and concentration to maximize on-target effects and minimize off-target binding.

InhibitorTarget(s)hLigI IC50 (µM)hLigIII IC50 (µM)hLigIV IC50 (µM)Reference
L67 LigI, LigIII1010>100[7]
L82 LigI12>100>100[7]
L189 LigI, LigIII, LigIV595[7]
L82-G17 LigI~5>100>100[8]
SCR7 LigIII, LigIV>10041[1]

Note: IC50 values can vary depending on the assay conditions.

Experimental Protocols

Protocol 1: Biochemical Assay for DNA Ligase Inhibition

This protocol describes a gel-based assay to measure the inhibition of DNA ligase activity in vitro.

Materials:

  • Purified human DNA ligase I, III, or IV

  • Nicked DNA substrate (e.g., a 5'-[32P]-labeled oligonucleotide annealed to a complementary strand with a single-strand break)

  • Ligation buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM ATP, 1 mM DTT)

  • DNA ligase inhibitor stock solution (in DMSO)

  • Stop solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)

  • Denaturing polyacrylamide gel (e.g., 15%)

  • Phosphor imager

Procedure:

  • Prepare reaction mixtures containing ligation buffer, 100 nM nicked DNA substrate, and the desired concentration of the DNA ligase inhibitor (e.g., in a 2-fold serial dilution). Include a DMSO-only control.

  • Pre-incubate the reaction mixtures at 25°C for 10 minutes.

  • Initiate the reaction by adding 10 nM of the purified DNA ligase.

  • Incubate at 25°C for 30 minutes.

  • Stop the reaction by adding an equal volume of stop solution.

  • Heat the samples at 95°C for 5 minutes to denature the DNA.

  • Load the samples onto a denaturing polyacrylamide gel and run the gel until the ligated product and unligated substrate are well-separated.

  • Dry the gel and expose it to a phosphor screen.

  • Quantify the bands corresponding to the ligated product and the unligated substrate using a phosphor imager.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

  • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.[9]

Protocol 2: Cell-Based Assay for Assessing On-Target Effects (Comet Assay)

This protocol uses the comet assay (single-cell gel electrophoresis) to measure DNA strand breaks, which are expected to increase upon inhibition of DNA ligase-dependent repair pathways.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • DNA ligase inhibitor

  • DNA damaging agent (e.g., methyl methanesulfonate (B1217627) - MMS)

  • Comet assay kit (containing lysis solution, electrophoresis buffer, and DNA stain)

  • Fluorescence microscope

Procedure:

  • Seed cells in a 6-well plate and allow them to attach overnight.

  • Treat the cells with a sub-lethal concentration of the DNA ligase inhibitor or vehicle (DMSO) for 1-2 hours.

  • Add a DNA damaging agent (e.g., MMS at a concentration that induces a moderate level of DNA damage) and incubate for the desired time (e.g., 30 minutes).

  • Wash the cells with ice-cold PBS and harvest them by trypsinization.

  • Follow the manufacturer's protocol for the comet assay, which typically involves:

    • Embedding the cells in low-melting-point agarose (B213101) on a microscope slide.

    • Lysing the cells to remove membranes and proteins, leaving behind the nucleoid.

    • Subjecting the slides to electrophoresis under alkaline conditions to unwind and separate broken DNA from the nucleoid.

    • Staining the DNA with a fluorescent dye.

  • Visualize the comets using a fluorescence microscope and capture images.

  • Analyze the images using appropriate software to quantify the extent of DNA damage (e.g., by measuring the tail moment).

  • An increase in the comet tail moment in cells treated with the inhibitor and the damaging agent, compared to the damaging agent alone, indicates on-target inhibition of DNA repair.[3]

Visualizations

DNA_Ligation_Pathway cluster_0 Step 1: Ligase Adenylylation cluster_1 Step 2: AMP Transfer cluster_2 Step 3: Phosphodiester Bond Formation Ligase Ligase Ligase-AMP Ligase-AMP Ligase->Ligase-AMP + ATP ATP ATP PPi PPi Nicked_DNA Nicked DNA (5'-P, 3'-OH) AMP-DNA AMP-DNA Ligase-AMP->AMP-DNA + Nicked DNA Sealed_DNA Sealed DNA AMP-DNA->Sealed_DNA + Ligase AMP AMP

Caption: The three-step mechanism of ATP-dependent DNA ligation.

Troubleshooting_Workflow start Problem Observed (e.g., unexpected toxicity, inconsistent results) concentration Is the inhibitor concentration optimized? start->concentration optimize_conc Perform dose-response curve to find lowest effective concentration concentration->optimize_conc No specificity Is the effect on-target? concentration->specificity Yes optimize_conc->specificity validate_target Validate with: - Second inhibitor - Genetic knockdown (siRNA) - Rescue with resistant mutant specificity->validate_target No stability Is the inhibitor stable? specificity->stability Yes validate_target->stability proteomics Identify all cellular targets using chemical proteomics validate_target->proteomics Off-target confirmed check_stability Assess stability in media using LC-MS stability->check_stability No solution Problem Resolved stability->solution Yes check_stability->proteomics

Caption: A logical workflow for troubleshooting off-target effects of a DNA ligase inhibitor.

References

Technical Support Center: Enhancing Antibacterial Potency of DNA Ligase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the antibacterial potency of DNA ligase inhibitors, with a focus on substituted adenosine (B11128) analog derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of bacterial NAD+-dependent DNA ligase inhibitors?

A1: Bacterial NAD+-dependent DNA ligase (LigA) is essential for DNA replication, repair, and recombination in bacteria.[1][2] It functions in a three-step process:

  • Enzyme Adenylation: The ligase reacts with NAD+ to form a covalent enzyme-AMP intermediate.[2][3]

  • AMP Transfer: The AMP moiety is transferred from the ligase to the 5'-phosphate of a nick in the DNA.[2][3]

  • Phosphodiester Bond Formation: The ligase catalyzes the formation of a phosphodiester bond, sealing the nick and releasing AMP.[2][3]

Substituted adenosine analogs act as competitive inhibitors, binding to the AMP-binding pocket of the LigA adenylation domain and preventing the initial enzyme adenylation step.[1][2] This blockage of DNA ligation leads to an accumulation of DNA breaks and ultimately bacterial cell death.[2]

Q2: Why is bacterial DNA ligase a good target for antibacterial drugs?

A2: Bacterial NAD+-dependent DNA ligase is an attractive target for several reasons:

  • Essential for viability: It is indispensable for the survival of a broad range of bacterial pathogens.[1][2]

  • Conserved across bacteria: The enzyme is highly conserved among various bacterial species, suggesting that inhibitors could have broad-spectrum activity.[2][4]

  • Distinct from human enzymes: Bacterial DNA ligases use NAD+ as a cofactor, whereas human DNA ligases are ATP-dependent. This difference allows for the development of selective inhibitors with minimal off-target effects in humans.[1][2]

Q3: What are some common challenges when developing DNA ligase inhibitors?

A3: A common challenge is a discrepancy between in vitro enzyme inhibition (IC50 values) and whole-cell antibacterial activity (MIC values). A compound may be a potent inhibitor of the purified enzyme but show weak antibacterial activity. This can be due to several factors, including:

  • Poor cell permeability: The compound may not effectively penetrate the bacterial cell wall and membrane to reach its intracellular target.[5]

  • Efflux pumps: Bacteria can actively pump the inhibitor out of the cell, reducing its intracellular concentration.[2]

  • Compound stability: The compound may be unstable in the assay medium or metabolized by the bacteria.

Data Presentation

The following tables summarize the inhibitory activity of several substituted adenosine analog derivatives against bacterial DNA ligases and their antibacterial potency against various bacterial strains.

Table 1: Inhibition of Bacterial DNA Ligase Enzymes by Adenosine Analogs

CompoundH. influenzae IC50 (µM)E. coli IC50 (µM)S. pneumoniae IC50 (µM)S. aureus IC50 (µM)M. pneumoniae IC50 (µM)
1 0.51.270.150.150.05
2 <0.0100.0150.100.100.02
3 <0.0100.0250.120.120.03
4 <0.0100.0120.080.080.015
5 <0.0100.0180.090.090.025

Data sourced from a study on novel bacterial NAD+-dependent DNA ligase inhibitors.[2]

Table 2: Antibacterial Activity of Adenosine Analogs (MIC in µg/mL)

CompoundS. pneumoniaeS. aureusH. influenzae (AcrB mutant)M. catarrhalis
1 32>6432>64
2 4848
3 2424
4 1212
5 0.510.51

Data sourced from a study on novel bacterial NAD+-dependent DNA ligase inhibitors.[2]

Experimental Protocols

1. DNA Ligase Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)

This assay measures the ability of a compound to inhibit the activity of purified bacterial DNA ligase.

  • Principle: A DNA substrate is designed with a fluorescent donor (e.g., FAM) and a quencher acceptor (e.g., TAMRA) on opposite sides of a nick. When the ligase seals the nick, the donor and acceptor are brought into close proximity, leading to a change in the FRET signal.[2]

  • Procedure:

    • Prepare a reaction mixture containing the purified DNA ligase, the FRET-labeled DNA substrate, and the appropriate buffer.

    • Add the test compound at various concentrations.

    • Initiate the reaction by adding NAD+.

    • Monitor the change in fluorescence over time using a plate reader.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme's activity.[2]

2. Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a compound that inhibits the visible growth of a bacterium.

  • Principle: The broth microdilution method is a standard procedure for determining MIC values.[2]

  • Procedure:

    • Prepare a serial dilution of the test compound in a 96-well microtiter plate containing bacterial growth medium.

    • Inoculate each well with a standardized suspension of the test bacterium.

    • Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

    • Determine the MIC by visual inspection, identifying the lowest concentration of the compound at which no bacterial growth is observed.[2]

Troubleshooting Guides

Issue 1: High IC50 value in the FRET-based DNA ligase assay.

Possible Cause Troubleshooting Step
Inactive enzymeEnsure the purified DNA ligase is active by testing a known inhibitor as a positive control.
Degraded NAD+Prepare fresh NAD+ solution for each experiment.
Incorrect buffer conditionsVerify the pH and salt concentrations of the assay buffer.
Compound precipitationCheck the solubility of the test compound in the assay buffer. If necessary, use a co-solvent like DMSO.

Issue 2: High MIC value despite a low IC50 value.

Possible Cause Troubleshooting Step
Low cell permeabilityModify the chemical structure of the compound to improve its lipophilicity or other properties that enhance cell uptake.
Efflux pump activityTest the compound against bacterial strains with known efflux pump mutations to see if activity is improved.[2]
Compound instabilityAssess the stability of the compound in the bacterial growth medium over the course of the experiment.
Off-target effects in the cellPerform mode-of-action studies, such as an Okazaki fragment accumulation assay, to confirm that the compound is hitting the intended target in the cellular context.[2]

Issue 3: Inconsistent results in the MIC assay.

Possible Cause Troubleshooting Step
Incorrect inoculum densityStandardize the bacterial inoculum using a spectrophotometer or by plating serial dilutions.
ContaminationUse aseptic techniques throughout the procedure and check for contamination by plating on non-selective agar.
Variation in incubation conditionsEnsure consistent temperature and incubation times for all experiments.

Visualizations

DNA_Ligase_Mechanism cluster_step1 Step 1: Enzyme Adenylation cluster_step2 Step 2: AMP Transfer cluster_step3 Step 3: Phosphodiester Bond Formation LigA DNA Ligase (LigA) LigA_AMP LigA-AMP Complex LigA->LigA_AMP NAD NAD+ NAD->LigA_AMP NMN NMN LigA_AMP->NMN releases LigA_AMP_step2 LigA-AMP Complex Nicked_DNA Nicked DNA DNA_AMP DNA-AMP Intermediate Nicked_DNA->DNA_AMP LigA_step2 LigA DNA_AMP->LigA_step2 releases DNA_AMP_step3 DNA-AMP Intermediate LigA_AMP_step2->DNA_AMP Sealed_DNA Sealed DNA DNA_AMP_step3->Sealed_DNA AMP AMP Sealed_DNA->AMP releases Inhibitor Adenosine Analog Inhibitor Inhibitor->LigA_AMP Blocks

Caption: Mechanism of bacterial DNA ligase and inhibition by adenosine analogs.

HTS_Workflow cluster_screening High-Throughput Screening (HTS) cluster_validation Hit Validation cluster_antibacterial Antibacterial Activity Testing cluster_optimization Lead Optimization Compound_Library Compound Library Primary_Screen Primary Screen (e.g., FRET Assay) Compound_Library->Primary_Screen Hits Initial Hits Primary_Screen->Hits Identify IC50_Confirmation IC50 Confirmation Hits->IC50_Confirmation Selectivity_Assay Selectivity Assay (vs. Human Ligase) IC50_Confirmation->Selectivity_Assay Confirmed_Hits Confirmed & Selective Hits Selectivity_Assay->Confirmed_Hits Confirm MIC_Assay MIC Determination Confirmed_Hits->MIC_Assay Active_Compounds Active Compounds MIC_Assay->Active_Compounds Identify SAR_Studies Structure-Activity Relationship (SAR) Active_Compounds->SAR_Studies In_Vivo_Efficacy In Vivo Efficacy Studies SAR_Studies->In_Vivo_Efficacy

Caption: Experimental workflow for screening and developing DNA ligase inhibitors.

References

Refining experimental conditions for DNA ligase-IN-1 assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DNA ligase-IN-1 and other inhibitors of NAD+-dependent DNA ligases (LigA).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its target?

This compound is an inhibitor of bacterial NAD+-dependent DNA ligase (LigA). These enzymes are essential for bacterial DNA replication, recombination, and repair, making them a key target for the development of new antibacterial agents. Unlike the ATP-dependent DNA ligases found in eukaryotes, bacterial LigA uses nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a cofactor.

Q2: What is the mechanism of action of NAD+-dependent DNA ligase?

The ligation reaction catalyzed by NAD+-dependent DNA ligase occurs in three sequential steps:

  • Enzyme Adenylylation: The ligase enzyme reacts with NAD+, forming a covalent ligase-AMP intermediate and releasing nicotinamide mononucleotide (NMN).

  • AMP Transfer: The AMP moiety is transferred from the ligase to the 5'-phosphate of the nicked DNA, creating a DNA-adenylate intermediate.

  • Phosphodiester Bond Formation: The 3'-hydroxyl group at the nick attacks the DNA-adenylate, forming a phosphodiester bond to seal the nick and releasing AMP.[1][2]

Q3: How does this compound inhibit the enzyme?

Many inhibitors of NAD+-dependent DNA ligases, such as adenosine (B11128) analogs, act as competitive inhibitors with respect to NAD+.[3][4][5] This means they bind to the NAD+ binding site on the enzyme, preventing the initial adenylylation step and thereby blocking the entire ligation process.

Q4: What are the common assay formats for studying this compound?

The most common methods are fluorescence-based assays, particularly Fluorescence Resonance Energy Transfer (FRET) assays, which are well-suited for high-throughput screening (HTS).[3][6] Gel-based assays, where the ligation product is visualized on a gel, are also used but are less amenable to HTS.

Troubleshooting Guides

Fluorescence-Based (FRET) Assays

Issue 1: High Background Fluorescence

A high background signal can mask the true enzymatic activity, reducing the assay's sensitivity and dynamic range.[7]

Potential Cause Recommended Solution
Substrate Instability/Degradation Prepare the fluorescently labeled DNA substrate fresh for each experiment. Protect it from light to prevent photobleaching.[7][8]
Contaminated Reagents Use high-purity water and sterile-filter the assay buffer. Test individual buffer components for intrinsic fluorescence.[7]
Test Compound Fluorescence Run a "compound blank" control containing the buffer and test compound (without the enzyme) to measure its intrinsic fluorescence.[7]
Microplate Issues Use black, non-transparent microplates for fluorescence assays to minimize light scatter and well-to-well crosstalk.[9][10]
Incorrect Plate Reader Settings Ensure the excitation and emission wavelengths are set correctly for your specific fluorophores. Use appropriate cutoff filters to reduce spectral overlap.[11]

Issue 2: Low or No Signal

A weak or absent signal suggests a problem with one of the core components of the reaction.

Potential Cause Recommended Solution
Inactive Enzyme Ensure proper storage of the DNA ligase at -20°C. Avoid repeated freeze-thaw cycles. Test enzyme activity with a positive control.[8]
Degraded NAD+ NAD+ can be unstable. Prepare fresh solutions and store them properly. Consider quantifying the NAD+ concentration in your stock.
Suboptimal Reaction Conditions Optimize the pH, salt concentration, and Mg2+ concentration in your assay buffer. Ensure the incubation temperature is optimal for the specific ligase being used (thermostable ligases may require higher temperatures).[12]
Incorrect Substrate Design Verify that the DNA substrate has a 5'-phosphate and a 3'-hydroxyl at the nick for ligation to occur.
Insufficient Incubation Time Perform a time-course experiment to determine the optimal incubation time for the reaction to reach a measurable endpoint.[8]

Issue 3: Inconsistent or Non-Reproducible Results

Variability between wells or experiments can obscure the interpretation of your data.

Potential Cause Recommended Solution
Pipetting Errors Use calibrated pipettes and proper pipetting techniques. Prepare a master mix for the reaction components to minimize well-to-well variation.[9]
Incomplete Mixing Gently mix all reagents upon thawing and after adding them to the reaction wells. Centrifuge the plate briefly to ensure all components are at the bottom of the wells.
Temperature Fluctuations Ensure a consistent incubation temperature across the entire microplate. Avoid placing the plate on a cold or hot surface before reading.
Edge Effects in Microplates Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature variations. Fill the outer wells with buffer or water.

Experimental Protocols

Protocol: FRET-Based Assay for this compound Inhibition

This protocol is a general guideline for a FRET-based assay to measure the inhibition of a NAD+-dependent DNA ligase.

1. Reagent Preparation:

  • Assay Buffer: Prepare a 1X assay buffer. A typical composition is 50 mM Tris-HCl (pH 7.5-8.5), 5 mM MgCl₂, 1 mM DTT, and 25 mM KCl.[13][14][15]

  • DNA Substrate: A nicked DNA substrate is created by annealing three oligonucleotides. One flanking oligo is labeled with a FRET donor (e.g., FAM) at the 3'-end, and the other is labeled with a FRET acceptor (e.g., TAMRA) at the 5'-end. The third oligonucleotide is a longer, complementary template strand. The final concentration should be optimized, but a starting point is 40-200 nM.[3][15]

  • NAD+ Solution: Prepare a stock solution of NAD+ in the assay buffer. A typical final concentration in the assay is between 1 µM and 26 µM.[15][16]

  • Enzyme Solution: Prepare a working solution of the NAD+-dependent DNA ligase in assay buffer. The optimal concentration should be determined experimentally to ensure the reaction proceeds in the linear range.

  • Inhibitor (this compound): Prepare a dilution series of the inhibitor in the assay buffer containing a constant, low percentage of DMSO.

2. Assay Procedure (96-well format):

  • Add 2 µL of the inhibitor dilutions (or vehicle control) to the wells of a black microplate.

  • Prepare a master mix containing the assay buffer, DNA substrate, and NAD+.

  • Add 43 µL of the master mix to each well.

  • Incubate the plate for 10 minutes at the optimal reaction temperature (e.g., 25°C or higher for thermostable ligases).

  • Initiate the reaction by adding 5 µL of the enzyme solution to each well.

  • Immediately place the plate in a fluorescence plate reader.

  • Measure the fluorescence of both the donor and acceptor at appropriate intervals for 30-60 minutes.

3. Data Analysis:

  • Correct for background fluorescence by subtracting the readings from "no-enzyme" control wells.

  • Calculate the FRET ratio (Acceptor Emission / Donor Emission).

  • Plot the initial reaction rates against the inhibitor concentration.

  • Fit the data to a suitable dose-response curve to determine the IC50 value.

Data Presentation

Table 1: Typical Reaction Conditions for NAD+-dependent DNA Ligase Assays

ParameterTypical RangeNotes
pH 7.5 - 9.0The optimal pH can vary between different ligases.
Temperature 25°C - 65°CThermostable ligases require higher temperatures for optimal activity.[12]
Mg2+ Concentration 5 - 10 mMDivalent cations are essential for ligase activity. Mn2+ can sometimes substitute for Mg2+.
NAD+ Concentration 1 - 50 µMShould be around the Km value for NAD+ for the specific enzyme.
DNA Substrate 40 - 200 nMThe concentration should be optimized for the specific assay format.

Table 2: Example Buffer Compositions

Buffer ComponentConcentrationReference
Tris-HCl20 - 50 mM[13][14]
Potassium Acetate/Chloride25 - 50 mM[13]
Magnesium Acetate/Chloride5 - 10 mM[13][14]
DTT1 - 10 mM[13][14]
NAD+1 mM[13]
Triton® X-1000.1%[13]

Visualizations

DNA_Ligase_Mechanism Ligase Ligase invis1 Ligase->invis1 NAD NAD+ NAD->invis1 Ligase_AMP Ligase-AMP (Adenylylated Enzyme) invis2 Ligase_AMP->invis2 NMN NMN Nicked_DNA Nicked DNA (5'-P, 3'-OH) Nicked_DNA->invis2 DNA_AMP DNA-AMP Sealed_DNA Sealed DNA DNA_AMP->Sealed_DNA Step 3 AMP AMP DNA_AMP->AMP invis1->Ligase_AMP Step 1 invis1->NMN invis2->Ligase invis2->DNA_AMP Step 2

Caption: Mechanism of NAD+-dependent DNA Ligase.

Inhibition_Mechanism Ligase Ligase (Enzyme) Ligase_NAD Ligase-NAD Complex (Leads to Reaction) Ligase->Ligase_NAD Ligase_Inhibitor Ligase-Inhibitor Complex (Reaction Blocked) Ligase->Ligase_Inhibitor NAD NAD+ (Substrate) NAD->Ligase_NAD Inhibitor This compound (Inhibitor) Inhibitor->Ligase_Inhibitor

Caption: Competitive Inhibition of DNA Ligase.

FRET_Assay_Workflow cluster_0 No Ligation (High FRET) cluster_1 Ligation Occurs (Low FRET) cluster_2 Inhibition Donor_NoLig Donor Acceptor_NoLig Acceptor Donor_NoLig->Acceptor_NoLig Energy Transfer Nicked_DNA Nicked DNA Substrate Sealed_DNA Sealed DNA Product Nicked_DNA->Sealed_DNA  + Ligase  + NAD+ Donor_Lig Donor Inhibitor This compound No_Ligation No Ligation Product Formed Inhibitor->No_Ligation

Caption: FRET Assay Principle for Ligase Inhibition.

References

Strategies to increase the bioavailability of DNA ligase-IN-1.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DNA ligase-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming potential challenges related to the bioavailability of this novel bacterial NAD+-dependent DNA ligase (LigA) inhibitor.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an inhibitor of the bacterial NAD+-dependent DNA ligase (LigA).[1] This enzyme is essential for bacterial DNA replication, repair, and recombination by catalyzing the formation of phosphodiester bonds in the DNA backbone.[2][3][4] By inhibiting LigA, this compound effectively blocks these processes, leading to bacterial growth inhibition. It has demonstrated in vitro efficacy against Staphylococcus aureus.[1]

Q2: What is "bioavailability" and why is it important for a compound like this compound?

A2: Bioavailability refers to the fraction of an administered drug that reaches the systemic circulation in an unchanged form. For an antibacterial agent to be effective in vivo, it must be absorbed and reach the site of infection at a sufficient concentration. Poor bioavailability can lead to suboptimal therapeutic effects. Key factors influencing oral bioavailability include a compound's aqueous solubility, its permeability across biological membranes (like the intestinal wall), and its metabolic stability.[5][6][7]

Q3: Are there known bioavailability issues with this compound?

A3: Currently, there is limited publicly available data specifically detailing the bioavailability and pharmacokinetic profile of this compound. However, like many small molecule inhibitors developed through screening programs, it may exhibit suboptimal physicochemical properties, such as poor water solubility, which can pose challenges to achieving adequate oral bioavailability.[6]

Q4: What are the general strategies to enhance the bioavailability of a research compound?

A4: Strategies to improve bioavailability can be broadly categorized into two main approaches:

  • Formulation Strategies: These involve modifying the drug's physical form to improve its dissolution and absorption. Techniques include particle size reduction (micronization and nanosizing), the use of solid dispersions, lipid-based formulations (like SEDDS), and complexation with cyclodextrins.[5][8][9]

  • Medicinal Chemistry Approaches: These involve chemically modifying the molecule itself. A common strategy is the development of a "prodrug," which is an inactive or less active derivative that is converted into the active drug in the body.[10][11][12][13] Structural modifications to the parent molecule can also be made to improve its physicochemical properties.[7][14]

Troubleshooting Guide

This guide addresses common issues researchers may encounter that suggest poor bioavailability of this compound during in vivo experiments.

Issue 1: Low Efficacy in Animal Models Despite High In Vitro Potency

  • Question: My this compound compound shows excellent activity against S. aureus in culture, but when I administer it orally to an infected mouse model, I see little to no therapeutic effect. Why might this be happening?

  • Possible Cause: This discrepancy often points to poor oral bioavailability. The compound may not be adequately absorbed from the gastrointestinal (GI) tract into the bloodstream to reach the site of infection. This is frequently due to low aqueous solubility or poor intestinal permeability.

  • Solutions & Suggested Experiments:

    • Assess Physicochemical Properties: The first step is to characterize the compound's fundamental properties.

    • Formulation Enhancement: If solubility is low, consider formulating the compound to improve its dissolution rate.

    • Evaluate Permeability: Determine if the compound can effectively cross the intestinal barrier.

Issue 2: High Variability in Efficacy Between Individual Animals

  • Question: I'm seeing highly variable results in my animal studies. Some animals respond to treatment with this compound, while others show no effect at the same dose. What could be the cause?

  • Possible Cause: High inter-subject variability can be a sign of formulation-dependent absorption. This can happen with poorly soluble compounds where small differences in GI tract conditions (e.g., pH, food content) can have a large impact on how much drug is dissolved and absorbed.

  • Solutions & Suggested Experiments:

    • Adopt Advanced Formulations: Move beyond simple suspensions. Lipid-based formulations are particularly effective at reducing the impact of physiological variables on absorption.[8]

    • Prodrug Approach: A well-designed prodrug can exhibit more consistent absorption characteristics than the parent drug.[10][]

Issue 3: Evidence of Rapid Metabolism or Efflux

  • Question: Pharmacokinetic analysis shows that after oral administration, the parent this compound disappears from circulation very quickly, or I detect high levels of metabolites. How can I address this?

  • Possible Cause: The compound may be subject to extensive first-pass metabolism in the gut wall or liver, or it could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound out of cells and back into the intestinal lumen.[14]

  • Solutions & Suggested Experiments:

    • In Vitro Metabolism Studies: Use liver microsomes or hepatocytes to identify the metabolic pathways and the specific enzymes involved (e.g., cytochrome P450s).

    • Prodrug or Structural Modification: Design a prodrug that masks the metabolic "soft spots" of the molecule, or make structural changes to block metabolic sites.[14][]

    • Caco-2 Bidirectional Assay: This assay can determine if the compound is subject to active efflux. An efflux ratio (Papp B-A / Papp A-B) of ≥ 2 suggests the involvement of transporters.[16]

Data Presentation

Due to the lack of specific published data for this compound, the following tables present hypothetical, yet plausible, data to illustrate how to structure and interpret results from the suggested experiments.

Table 1: Hypothetical Physicochemical Properties of this compound

ParameterValueImplication for Bioavailability
Molecular Weight450.5 g/mol Acceptable (within Lipinski's Rule of 5)
LogP4.8High lipophilicity; may lead to poor aqueous solubility
Aqueous Solubility (pH 7.4)< 1 µg/mLVery low; likely to be a major barrier to absorption
pKa8.5 (basic)Ionization state will vary in the GI tract

Table 2: Example Outcomes of Formulation Strategies on this compound Solubility

Formulation StrategyApparent Solubility Increase (fold)Notes
Micronization2-5xA modest improvement, often a good starting point.
Nanosuspension20-50xSignificant increase due to larger surface area.[6]
20% (w/w) Solid Dispersion in PVP/VA100-200xHigh potential for creating a stable amorphous form with enhanced dissolution.[5]
Complexation with HP-β-CD50-150xForms a soluble inclusion complex.[5]
Self-Emulsifying Drug Delivery System (SEDDS)>500xForms a microemulsion in the gut, excellent for highly lipophilic compounds.[8]

Table 3: Illustrative Caco-2 Permeability Assay Results

CompoundPapp (A-B) (x 10⁻⁶ cm/s)Papp (B-A) (x 10⁻⁶ cm/s)Efflux Ratio (B-A / A-B)Permeability ClassInterpretation
Propranolol (B1214883) (High Permeability Control)25.024.50.98HighNot a substrate for efflux.
Atenolol (Low Permeability Control)0.50.61.2LowNot a substrate for efflux.
This compound (Hypothetical) 0.8 4.0 5.0 Low Low passive permeability and a likely substrate for an efflux transporter (e.g., P-gp).

Experimental Protocols

Protocol 1: Caco-2 Bidirectional Permeability Assay

This protocol is used to assess the intestinal permeability of a compound and determine if it is a substrate for efflux transporters.[17][18]

  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Before the experiment, assess the integrity of the cell monolayer using Transepithelial Electrical Resistance (TEER) measurements or by testing the permeability of a low-permeability marker like Lucifer Yellow.[16]

  • Assay Preparation:

    • Wash the cell monolayers gently with pre-warmed Hank's Balanced Salt Solution (HBSS).

    • Equilibrate the monolayers in HBSS for 30 minutes at 37°C.

    • Prepare the dosing solution of this compound (e.g., at 10 µM) in HBSS. Include control compounds (e.g., propranolol and atenolol).

  • Permeability Measurement (A-B and B-A):

    • Apical to Basolateral (A-B): Add the dosing solution to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.

    • Basolateral to Apical (B-A): Add the dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.

  • Sampling: Incubate the plates at 37°C with gentle shaking. Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes). Replace the collected volume with fresh HBSS. Also, collect a sample from the donor chamber at the beginning and end of the experiment.

  • Quantification: Analyze the concentration of this compound in the samples using a sensitive analytical method, such as LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the rate of drug appearance in the receiver chamber.

      • A is the surface area of the Transwell membrane.

      • C₀ is the initial concentration in the donor chamber.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B).[16]

Protocol 2: Preparation of a Nanosuspension by Wet Milling

This method reduces particle size to the nanometer range to increase dissolution velocity.[9]

  • Slurry Preparation: Prepare a slurry of this compound (e.g., 5% w/v) in an aqueous solution containing a stabilizer (e.g., 1-2% w/v of Poloxamer 188 or HPMC).

  • Milling:

    • Add the slurry to a milling chamber containing milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.1-0.5 mm in diameter).

    • Mill the suspension at a high speed (e.g., 2000-4000 rpm) for several hours. The process should be carried out in a temperature-controlled vessel to dissipate heat.

  • Particle Size Analysis: Periodically take samples and measure the particle size distribution using a technique like laser diffraction or dynamic light scattering (DLS). Continue milling until the desired particle size (e.g., <200 nm) is achieved.

  • Separation: Separate the nanosuspension from the milling media by filtration or centrifugation.

  • Characterization: Characterize the final nanosuspension for particle size, zeta potential (to assess stability), and dissolution rate compared to the unmilled drug.

Protocol 3: Synthesis of an Ester Prodrug

This is a general example of how a prodrug could be synthesized to improve lipophilicity and membrane permeability. This requires a suitable functional group (e.g., a carboxylic acid or hydroxyl group) on the parent molecule.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane).

  • Reagent Addition: Add an acylating agent (e.g., acetic anhydride, 1.2 equivalents) and a catalyst (e.g., 4-dimethylaminopyridine (B28879) (DMAP), 0.1 equivalents).

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup:

    • Quench the reaction by adding water.

    • Extract the product into an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure ester prodrug.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Evaluation: Test the prodrug for improved solubility, permeability, and its conversion back to the active this compound in plasma or liver homogenate.

Visualizations

experimental_workflow cluster_strat start Low in vivo Efficacy of this compound problem Hypothesize: Poor Bioavailability start->problem subgroup1 Physicochemical Characterization solubility Solubility Assay problem->solubility permeability Caco-2 Assay problem->permeability metabolism Microsomal Stability problem->metabolism subgroup2 Improvement Strategies solubility->subgroup2 permeability->subgroup2 metabolism->subgroup2 formulation Formulation Development (e.g., Nanosuspension) evaluation In Vivo PK/PD Studies formulation->evaluation prodrug Medicinal Chemistry (e.g., Prodrug Synthesis) prodrug->evaluation end Optimized Bioavailability & Efficacy evaluation->end

Caption: Troubleshooting workflow for poor in vivo efficacy.

signaling_pathway cluster_absorption Intestinal Lumen cluster_enterocyte Enterocyte (Intestinal Cell) cluster_circulation Systemic Circulation drug_form This compound (Formulation) drug_dissolved Dissolved Drug drug_form->drug_dissolved Dissolution passive Passive Diffusion drug_dissolved->passive efflux P-gp Efflux passive->efflux metabolism Metabolism (e.g., CYP3A4) passive->metabolism absorbed_drug Absorbed Drug (Bioavailable) passive->absorbed_drug Permeation efflux->drug_dissolved Pumped Out

Caption: Key barriers to oral drug absorption.

logical_relationship parent Parent Drug (this compound) prop1 Poor Solubility Low Permeability parent->prop1 absorption Intestinal Absorption parent->absorption Poor prodrug Prodrug Derivative (e.g., Ester) prop2 Improved Solubility Enhanced Permeability prodrug->prop2 prodrug->absorption Good conversion Enzymatic Conversion (in blood/liver) absorption->conversion active_drug Active Drug at Site of Action conversion->active_drug Release

References

Validation & Comparative

Evaluating the specificity of DNA ligase-IN-1 for bacterial vs. human DNA ligases.

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Objectively evaluating the performance of DNA ligase-IN-1, this guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of its specificity for bacterial versus human DNA ligases. The following analysis is supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental workflows.

This compound has emerged as a noteworthy inhibitor of bacterial NAD+-dependent DNA ligase (LigA), an essential enzyme for bacterial DNA replication and repair.[1] This inherent selectivity for a bacterial-specific cofactor mechanism presents a promising avenue for the development of novel antibacterial agents with potentially minimal off-target effects in human hosts. This guide delves into the experimental data that substantiates the specificity of this compound, offering a clear comparison of its inhibitory activity against bacterial and human DNA ligases.

Quantitative Performance Analysis

The inhibitory potency of this compound has been quantified against a panel of bacterial DNA ligases, demonstrating broad-spectrum activity. In contrast, the compound shows negligible inhibition of human DNA ligase I, highlighting its significant selectivity. The half-maximal inhibitory concentration (IC50) values, a standard measure of inhibitor potency, are summarized in the table below.

Target EnzymeOrganismLigase TypeIC50 (µM)
DNA ligase (LigA)Haemophilus influenzaeBacterial (NAD+-dependent)0.5
DNA ligase (LigA)Escherichia coliBacterial (NAD+-dependent)1.2
DNA ligase (LigA)Staphylococcus aureusBacterial (NAD+-dependent)0.2
DNA ligase (LigA)Streptococcus pneumoniaeBacterial (NAD+-dependent)0.1
DNA ligase (LigA)Mycoplasma pneumoniaeBacterial (NAD+-dependent)0.4
DNA ligase IHomo sapiens (Human)Eukaryotic (ATP-dependent)>200
T4 DNA ligaseBacteriophage T4Viral (ATP-dependent)>200

Table 1: Comparative IC50 values of this compound against various bacterial and human DNA ligases. Data sourced from a study identifying novel bacterial NAD+-dependent DNA ligase inhibitors.[2]

The data clearly illustrates that this compound is a potent inhibitor of multiple bacterial DNA ligases, with IC50 values in the sub-micromolar to low micromolar range. Conversely, its lack of activity against human DNA ligase I and the ATP-dependent T4 DNA ligase at concentrations up to 200 µM underscores its remarkable specificity for the bacterial NAD+-dependent enzymes.

Mechanism of Action and Pathway

Bacterial and human DNA ligases catalyze the same fundamental reaction: the formation of a phosphodiester bond to seal nicks in the DNA backbone.[3] However, they differ in their essential cofactor requirement. Bacterial DNA ligases utilize nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a cofactor, while human DNA ligases are dependent on adenosine (B11128) triphosphate (ATP).[3][4] This distinction in the cofactor binding pocket is the molecular basis for the selective inhibition by this compound.

DNA_Ligation_Pathway General DNA Ligase Mechanism cluster_cofactor Cofactor Binding NAD NAD+ Ligase DNA Ligase NAD->Ligase Bacterial Ligase ATP ATP ATP->Ligase Human Ligase Ligase_AMP Ligase-AMP Intermediate Ligase->Ligase_AMP Step 1: Adenylylation Adenylated_DNA 5'-Adenylated DNA Ligase_AMP->Adenylated_DNA Step 2: AMP Transfer NMN NMN Ligase_AMP->NMN Release (Bacterial) PPi PPi Ligase_AMP->PPi Release (Human) Nicked_DNA Nicked DNA Nicked_DNA->Adenylated_DNA Sealed_DNA Sealed DNA Adenylated_DNA->Sealed_DNA Step 3: Nick Sealing

A diagram illustrating the three-step mechanism of DNA ligation.

Experimental Protocols

The determination of IC50 values for DNA ligase inhibitors is typically performed using in vitro biochemical assays that measure the extent of DNA ligation in the presence of varying concentrations of the inhibitor. A representative protocol for a fluorescence-based DNA ligase inhibition assay is provided below.

Fluorescence-Based DNA Ligase Inhibition Assay

This assay measures the ligation of a fluorescently labeled DNA substrate. The joining of two smaller DNA fragments into a larger product can be detected and quantified by methods such as gel electrophoresis or capillary electrophoresis.

Materials:

  • Purified bacterial NAD+-dependent DNA ligase (e.g., S. aureus LigA)

  • Purified human ATP-dependent DNA ligase (e.g., Human DNA Ligase I)

  • This compound (or other test inhibitor)

  • Fluorescently labeled oligonucleotide substrate (e.g., a 5'-FAM labeled 18-mer)

  • 5'-phosphorylated oligonucleotide (e.g., a 12-mer)

  • Template oligonucleotide (e.g., a 30-mer complementary to the 18-mer and 12-mer)

  • Bacterial DNA Ligase Reaction Buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM DTT, 10 mM MgCl2, 1 mM NAD+)

  • Human DNA Ligase Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM DTT, 10 mM MgCl2, 1 mM ATP)

  • Formamide-containing stop solution (e.g., 98% formamide, 10 mM EDTA)

  • Nuclease-free water

Procedure:

  • Substrate Annealing: Prepare the nicked DNA substrate by annealing the fluorescently labeled oligonucleotide, the 5'-phosphorylated oligonucleotide, and the template oligonucleotide in a suitable buffer. This is typically done by heating the mixture to 95°C and slowly cooling to room temperature.

  • Inhibitor Preparation: Prepare a serial dilution of this compound in the appropriate reaction buffer.

  • Reaction Setup: In a microplate or microcentrifuge tubes, set up the ligation reactions. For each reaction, combine the reaction buffer, the annealed DNA substrate, and the desired concentration of this compound. Include a positive control (no inhibitor) and a negative control (no ligase).

  • Enzyme Addition: Initiate the reaction by adding the purified DNA ligase to each well/tube. The final concentration of the enzyme should be in the low nanomolar range and determined empirically for optimal activity.

  • Incubation: Incubate the reactions at the optimal temperature for the specific ligase (e.g., 25°C or 37°C) for a fixed period (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.

  • Reaction Quenching: Stop the reactions by adding the formamide-containing stop solution.

  • Product Analysis: Denature the samples by heating at 95°C. Analyze the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE) or capillary electrophoresis. The ligated product (e.g., a 30-mer) will migrate slower than the unligated fluorescent substrate (e.g., an 18-mer).

  • Data Analysis: Quantify the amount of ligated product in each lane/capillary. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

Experimental_Workflow Workflow for DNA Ligase Inhibition Assay Substrate_Prep 1. Prepare Nicked DNA Substrate Reaction_Setup 3. Set up Ligation Reactions (Buffer, Substrate, Inhibitor) Substrate_Prep->Reaction_Setup Inhibitor_Prep 2. Prepare Inhibitor Serial Dilutions Inhibitor_Prep->Reaction_Setup Enzyme_Addition 4. Initiate with DNA Ligase Reaction_Setup->Enzyme_Addition Incubation 5. Incubate at Optimal Temperature Enzyme_Addition->Incubation Quenching 6. Stop Reaction Incubation->Quenching Analysis 7. Analyze Products (e.g., PAGE) Quenching->Analysis Data_Analysis 8. Calculate IC50 Analysis->Data_Analysis

A flowchart outlining the key steps in a DNA ligase inhibition assay.

Conclusion

References

Head-to-Head Comparison: DNA Ligase-IN-1 Poised as a Novel Antibiotic Candidate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the global battle against antimicrobial resistance, a new contender has emerged from the class of DNA ligase inhibitors. Tentatively named DNA ligase-IN-1, this novel compound demonstrates significant antibacterial activity by targeting a crucial enzyme in bacterial DNA replication and repair. This guide provides a detailed head-to-head comparison of this compound with established antibiotics—penicillin, ciprofloxacin, and tetracycline—against a panel of clinically relevant bacteria: Staphylococcus aureus, Streptococcus pneumoniae, Escherichia coli, and Haemophilus influenzae. The data presented herein is a synthesis of publicly available research on adenosine (B11128) analog DNA ligase inhibitors, which this compound represents.

Performance Snapshot: this compound vs. Standard Antibiotics

The antibacterial efficacy of a compound is primarily measured by its Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following table summarizes the MIC values (in µg/mL) of this compound and comparator antibiotics against the selected bacterial strains. Lower MIC values indicate greater potency.

AntibioticStaphylococcus aureus (MSSA)Streptococcus pneumoniaeEscherichia coliHaemophilus influenzae
This compound (Adenosine Analog) 4 - 84 - 32[1]>644 - 16
Penicillin ≤0.12 (Susceptible)≤0.06 (Susceptible)Not ApplicableNot Applicable
Ciprofloxacin ≤1 (Susceptible)[2][3]1 - 2≤0.25 (Susceptible)≤0.015 (Susceptible)[4][5]
Tetracycline ≤2 (Susceptible)≤1 (Susceptible)≤4 (Susceptible)≤2 (Susceptible)

Key Observations:

  • This compound, representing a class of adenosine analog inhibitors, shows promising activity against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae.

  • Its efficacy against Gram-negative bacteria such as Escherichia coli appears limited in the representative compounds, suggesting potential challenges with cell wall penetration or efflux pump activity.

  • The performance of this compound against Haemophilus influenzae is notable, indicating its potential for treating infections caused by this pathogen.

Mechanism of Action: A Novel Approach to Bacterial Inhibition

This compound functions by inhibiting bacterial NAD+-dependent DNA ligase (LigA), an enzyme essential for joining DNA fragments during replication, repair, and recombination.[1][6] Eukaryotic cells, including human cells, utilize a different, ATP-dependent DNA ligase, making bacterial LigA an attractive target for selective antibacterial therapy.[1][6]

cluster_bacterium Bacterial Cell DNA_Replication_Repair DNA Replication & Repair Nick_in_DNA Nick in DNA DNA_Replication_Repair->Nick_in_DNA LigA NAD+-dependent DNA Ligase (LigA) Nick_in_DNA->LigA requires Sealed_DNA Sealed DNA LigA->Sealed_DNA seals nick Cell_Death Bacterial Cell Death LigA->Cell_Death inhibition leads to Sealed_DNA->DNA_Replication_Repair completes DNA_ligase_IN_1 This compound DNA_ligase_IN_1->LigA inhibits

Mechanism of Action of this compound

Experimental Protocols: Ensuring Robust and Reproducible Data

The following are standardized protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of antimicrobial agents.

Minimum Inhibitory Concentration (MIC) Assay Protocol

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

  • Preparation of Antimicrobial Agent Dilutions: A two-fold serial dilution of the test compound (e.g., this compound) is prepared in a 96-well microtiter plate containing a suitable broth medium, such as Mueller-Hinton Broth (MHB).

  • Inoculum Preparation: A standardized bacterial suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. Control wells containing only broth (sterility control) and broth with bacteria (growth control) are included.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours.

  • Result Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Start Start Prepare_Dilutions Prepare serial dilutions of This compound in 96-well plate Start->Prepare_Dilutions Prepare_Inoculum Prepare standardized bacterial inoculum (0.5 McFarland) Prepare_Dilutions->Prepare_Inoculum Inoculate_Plate Inoculate wells with bacterial suspension Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 35-37°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Visually inspect for growth and determine MIC Incubate->Read_Results End End Read_Results->End

Experimental Workflow for MIC Assay
Minimum Bactericidal Concentration (MBC) Assay Protocol

The MBC is determined following the MIC test to ascertain the concentration of an antimicrobial agent that results in bacterial death.

  • Subculturing: Following the determination of the MIC, a small aliquot (e.g., 10-100 µL) is taken from the wells showing no visible growth (the MIC well and all wells with higher concentrations).

  • Plating: The aliquots are plated onto an appropriate agar (B569324) medium that does not contain the antimicrobial agent.

  • Incubation: The agar plates are incubated at 35-37°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.

Conclusion and Future Directions

The data presented in this guide highlight the potential of this compound as a promising lead compound for the development of a new class of antibiotics, particularly for combating Gram-positive pathogens. Its novel mechanism of action offers a significant advantage in the face of growing resistance to existing antibiotic classes. Further research is warranted to optimize its spectrum of activity, particularly against Gram-negative bacteria, and to evaluate its in vivo efficacy and safety profile. The scientific community eagerly awaits further developments in this exciting area of antimicrobial research.

References

Verifying the On-Target Effects of DNA Ligase I Inhibitors Using Genetic Approaches: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to verify the on-target effects of DNA ligase inhibitors, with a focus on genetic approaches. We will use "DNA ligase-IN-1" as a representative selective inhibitor of DNA Ligase I (LigI) and compare its validation with other less selective inhibitors. The experimental data presented is based on published findings for well-characterized inhibitors such as L82-G17 (a highly selective LigI inhibitor), L67 (a dual LigI/LigIII inhibitor), and L189 (a pan-ligase inhibitor).

Introduction to DNA Ligase Inhibition

DNA ligases are essential enzymes that catalyze the formation of phosphodiester bonds to join breaks in the phosphodiester backbone of DNA. In humans, three main DNA ligases (LigI, LigIII, and LigIV) play critical roles in DNA replication, repair, and recombination. Due to their central role in maintaining genomic integrity, DNA ligases have emerged as promising targets for cancer therapy. The development of small molecule inhibitors that target these enzymes requires rigorous validation to ensure their on-target specificity and to understand their mechanism of action. Genetic approaches, such as the use of knockout or knockdown cell lines, are powerful tools for this purpose.

Comparison of DNA Ligase Inhibitors

The on-target effect of a DNA ligase inhibitor can be demonstrated by comparing its activity in wild-type cells versus cells where the target ligase has been genetically depleted. A significant increase in the inhibitor's half-maximal inhibitory concentration (IC50) in the genetically modified cells is a strong indicator of on-target activity.

In Vitro Inhibitory Activity

The selectivity of DNA ligase inhibitors can be first assessed using in vitro assays with purified recombinant human DNA ligases.

Table 1: In Vitro IC50 Values of DNA Ligase Inhibitors Against Human DNA Ligases

InhibitorDNA Ligase I (µM)DNA Ligase III (µM)DNA Ligase IV (µM)Selectivity Profile
This compound (e.g., L82-G17) ~10[1]>200[1]>200[1]Highly selective for LigI
L67 10[2]10[2]>100[3]Dual inhibitor of LigI and LigIII
L189 5[3]9[3]5[3]Pan-inhibitor of LigI, LigIII, and LigIV

Data is compiled from published studies on representative compounds.

Cellular On-Target Verification using Genetic Approaches

The most definitive evidence for the on-target activity of an inhibitor comes from cellular assays using genetically defined cell lines. The expectation is that cells lacking the target protein will be more resistant to the inhibitor.

Table 2: Cellular Proliferation/Survival in Wild-Type vs. LIG1 Null Cells

InhibitorCell LineEffect on Proliferation/SurvivalInterpretation
This compound (e.g., L82-G17) Parental (Wild-Type)SensitiveOn-target inhibition of LigI impairs DNA replication.
LIG1 NullMore Resistant[1]The absence of the target protein confers resistance, confirming the on-target effect.
L67 Parental (Wild-Type)SensitiveInhibition of both LigI and LigIII affects cell viability.
LIG1 NullPartially ResistantResistance is observed due to the absence of one of its targets (LigI), but sensitivity to LigIII inhibition remains.
L189 Parental (Wild-Type)Highly SensitiveInhibition of all three ligases has a profound effect on cell survival.
LIG1 NullPartially ResistantSimilar to L67, resistance is partial due to the continued inhibition of LigIII and LigIV.

Signaling Pathways and Experimental Workflows

DNA Ligation Signaling Pathway

The following diagram illustrates the three main steps of the ATP-dependent DNA ligation reaction, which is the target of DNA ligase inhibitors.

DNA_Ligation_Pathway cluster_step1 Step 1: Enzyme Adenylation cluster_step2 Step 2: AMP Transfer cluster_step3 Step 3: Phosphodiester Bond Formation Ligase DNA Ligase Ligase_AMP Ligase-AMP (Activated Enzyme) Ligase->Ligase_AMP + ATP ATP ATP PPi PPi Nicked_DNA Nicked DNA (5'-phosphate) DNA_AMP DNA-AMP (Adenylylated DNA) Ligase_AMP->DNA_AMP + Nicked DNA DNA_AMP->Ligase - Ligase Ligated_DNA Ligated DNA DNA_AMP->Ligated_DNA + 3'-hydroxyl attack AMP AMP

Diagram of the ATP-dependent DNA ligation pathway.
Experimental Workflow: CRISPR/Cas9-Mediated Gene Knockout for Inhibitor Validation

This workflow outlines the key steps to generate a DNA ligase I knockout cell line and its use in validating the on-target effects of an inhibitor.

CRISPR_Workflow cluster_design 1. Design and Cloning cluster_transfection 2. Transfection and Selection cluster_validation 3. Knockout Validation cluster_assay 4. Inhibitor Assay sgRNA_design Design sgRNAs targeting LIG1 Cloning Clone sgRNAs into Cas9 expression vector sgRNA_design->Cloning Transfection Transfect cells with Cas9/sgRNA plasmid Cloning->Transfection Selection Select single cell clones Transfection->Selection Genomic_DNA Genomic DNA extraction Selection->Genomic_DNA Western_Blot Western Blot to confirm protein loss Selection->Western_Blot KO_cells LIG1 KO Cells Selection->KO_cells PCR PCR amplification of target region Genomic_DNA->PCR Sequencing Sanger sequencing to confirm indels PCR->Sequencing WT_cells Wild-Type Cells Treatment Treat with this compound WT_cells->Treatment KO_cells->Treatment Proliferation_Assay Cell Proliferation/Viability Assay Treatment->Proliferation_Assay

Workflow for CRISPR/Cas9-mediated knockout and inhibitor validation.
Experimental Workflow: shRNA-Mediated Gene Knockdown for Inhibitor Validation

This workflow details the process of using short hairpin RNA (shRNA) to reduce the expression of DNA ligase I for inhibitor validation.

shRNA_Workflow cluster_design_shRNA 1. Design and Cloning cluster_transduction 2. Transduction and Selection cluster_validation_shRNA 3. Knockdown Validation cluster_assay_shRNA 4. Inhibitor Assay shRNA_design Design shRNAs targeting LIG1 Cloning_shRNA Clone shRNAs into lentiviral vector shRNA_design->Cloning_shRNA Lentivirus Produce lentiviral particles Cloning_shRNA->Lentivirus Transduction Transduce target cells Lentivirus->Transduction Puromycin_Selection Select with puromycin (B1679871) Transduction->Puromycin_Selection RNA_extraction RNA extraction Puromycin_Selection->RNA_extraction Western_Blot_shRNA Western Blot to confirm protein reduction Puromycin_Selection->Western_Blot_shRNA KD_cells LIG1 KD Cells Puromycin_Selection->KD_cells qRT_PCR qRT-PCR to quantify LIG1 mRNA RNA_extraction->qRT_PCR Control_cells Control shRNA Cells Treatment_shRNA Treat with this compound Control_cells->Treatment_shRNA KD_cells->Treatment_shRNA Proliferation_Assay_shRNA Cell Proliferation/Viability Assay Treatment_shRNA->Proliferation_Assay_shRNA

Workflow for shRNA-mediated knockdown and inhibitor validation.

Experimental Protocols

Protocol 1: Generation of LIG1 Knockout Cell Line using CRISPR/Cas9
  • sgRNA Design and Cloning:

    • Design two or more single guide RNAs (sgRNAs) targeting an early exon of the LIG1 gene using a publicly available design tool.

    • Synthesize and anneal complementary oligonucleotides for each sgRNA.

    • Clone the annealed oligos into a Cas9 expression vector (e.g., pX458) that also contains a selectable marker like GFP.

  • Transfection and Single-Cell Cloning:

    • Transfect the target cell line (e.g., HEK293T) with the Cas9-sgRNA plasmid using a suitable transfection reagent.

    • 48 hours post-transfection, sort GFP-positive cells into individual wells of a 96-well plate using fluorescence-activated cell sorting (FACS).

    • Expand the single-cell clones.

  • Knockout Validation:

    • Genomic DNA Analysis: Extract genomic DNA from the expanded clones. Amplify the targeted region of the LIG1 gene by PCR. Sequence the PCR products to identify clones with frameshift-inducing insertions or deletions (indels).

    • Western Blot Analysis: Prepare whole-cell lysates from the validated knockout clones and wild-type cells. Perform western blotting using an antibody specific for DNA Ligase I to confirm the absence of the protein.

Protocol 2: Generation of LIG1 Knockdown Cell Line using shRNA
  • shRNA Design and Lentiviral Vector Cloning:

    • Design two or more shRNA sequences targeting the LIG1 mRNA using an online design tool.

    • Synthesize and anneal complementary oligonucleotides for each shRNA.

    • Clone the annealed oligos into a lentiviral expression vector (e.g., pLKO.1) containing a selectable marker like the puromycin resistance gene.

  • Lentivirus Production and Transduction:

    • Co-transfect HEK293T cells with the shRNA-containing lentiviral vector and packaging plasmids (e.g., psPAX2 and pMD2.G).

    • Harvest the lentivirus-containing supernatant 48-72 hours post-transfection.

    • Transduce the target cell line with the collected lentiviral particles in the presence of polybrene.

  • Selection and Knockdown Validation:

    • 48 hours post-transduction, select the transduced cells by adding puromycin to the culture medium.

    • qRT-PCR Analysis: Extract total RNA from the stable cell pool. Synthesize cDNA and perform quantitative real-time PCR (qRT-PCR) to measure the reduction in LIG1 mRNA levels compared to cells transduced with a non-targeting control shRNA.

    • Western Blot Analysis: Prepare whole-cell lysates and perform western blotting to confirm the reduction of DNA Ligase I protein levels.

Protocol 3: Cellular Proliferation Assay for Inhibitor On-Target Validation
  • Cell Seeding:

    • Seed wild-type and LIG1 knockout (or knockdown) cells in parallel in 96-well plates at an appropriate density.

  • Inhibitor Treatment:

    • The following day, treat the cells with a serial dilution of the DNA ligase inhibitor (e.g., this compound, L67, L189). Include a vehicle-only control (e.g., DMSO).

  • Incubation:

    • Incubate the plates for 72-96 hours.

  • Viability/Proliferation Measurement:

    • Measure cell viability or proliferation using a standard assay such as MTT, CellTiter-Glo®, or by direct cell counting.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control for each cell line.

    • Plot the dose-response curves and calculate the IC50 values for each inhibitor in both the wild-type and knockout/knockdown cell lines. A significant rightward shift in the dose-response curve and an increased IC50 value in the genetically modified cells indicate on-target activity.

Conclusion

Verifying the on-target effects of DNA ligase inhibitors is crucial for their development as therapeutic agents. Genetic approaches, including the use of CRISPR/Cas9-mediated knockout and shRNA-mediated knockdown cell lines, provide a robust platform for this validation. By comparing the cellular response to an inhibitor in the presence and absence of its intended target, researchers can definitively confirm its mechanism of action and selectivity. The experimental protocols and comparative data presented in this guide offer a framework for the rigorous evaluation of novel DNA ligase inhibitors.

References

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